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  • Product: tris(3-methyl-4-nitrophenyl) phosphate
  • CAS: 68527-98-0

Core Science & Biosynthesis

Foundational

Comprehensive Physicochemical Profiling and Analytical Methodologies for Tris(3-methyl-4-nitrophenyl) Phosphate

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary Tris(3-methyl-4-nitrophenyl) phosphate (CAS 68527-98-0)...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

Tris(3-methyl-4-nitrophenyl) phosphate (CAS 68527-98-0) is a complex organophosphate ester utilized primarily as a reference standard, synthetic building block, and analytical probe in chemical research[1]. Characterized by a central phosphate core bonded to three electron-withdrawing 3-methyl-4-nitrophenyl moieties, the compound presents unique challenges and opportunities in chromatographic separation and mass spectrometric analysis[2].

As a Senior Application Scientist, the objective of this guide is to move beyond basic property listing. Here, we deconstruct the causality behind its physicochemical behavior, map its degradation pathways, and provide a self-validating, field-proven analytical protocol for its isolation and quantification.

Structural and Physicochemical Characterization

The structural topology of tris(3-methyl-4-nitrophenyl) phosphate is defined by its high lipophilicity and the polarized nature of its nitro (-NO2) groups[3]. The electron-withdrawing nature of the para-nitro groups significantly decreases the electron density around the central phosphorus atom, rendering the ester linkages highly susceptible to nucleophilic attack (e.g., base-catalyzed hydrolysis).

Quantitative Physicochemical Profile

The following table summarizes the core quantitative data necessary for method development and structural elucidation:

PropertyValueSource
CAS Number 68527-98-0[2]
Molecular Formula C21H18N3O10P[3]
Molecular Weight 503.360 g/mol [2]
Monoisotopic Mass 503.07297 Da[4]
LogP (Predicted) 4.99[2]
InChIKey SNIKDGGXGSYRMO-UHFFFAOYSA-N[5]
Predicted [M+H]+ Adduct m/z 504.08025[4]

Degradation Kinetics and Mechanistic Pathways

Understanding the stability profile of tris(3-methyl-4-nitrophenyl) phosphate is critical for sample preparation. In aqueous environments with elevated pH, the compound undergoes stepwise hydrolysis. The cleavage of each ester bond releases one equivalent of 3-methyl-4-nitrophenol, ultimately degrading down to phosphoric acid.

Hydrolysis A Tris(3-methyl-4-nitrophenyl) phosphate (Intact Ester) B Bis(3-methyl-4-nitrophenyl) phosphate + 3-methyl-4-nitrophenol A->B Hydrolysis (Step 1) C Mono(3-methyl-4-nitrophenyl) phosphate + 2x 3-methyl-4-nitrophenol B->C Hydrolysis (Step 2) D Phosphoric Acid + 3x 3-methyl-4-nitrophenol C->D Hydrolysis (Step 3)

Fig 1. Stepwise base-catalyzed hydrolysis pathway of the organophosphate ester bonds.

Causality Insight: Because of this degradation pathway, sample solutions must be prepared in neutral or slightly acidic organic-aqueous mixtures (e.g., Acetonitrile/Water with 0.1% Formic Acid) to suppress nucleophilic attack on the phosphate center and ensure standard stability over time.

Analytical Methodologies: RP-HPLC and LC-MS

Due to its high lipophilicity (LogP = 4.99)[2], reverse-phase high-performance liquid chromatography (RP-HPLC) is the optimal technique for isolating this compound.

However, standard silica-based stationary phases often possess residual surface silanols. These silanols can act as secondary cation-exchange sites, interacting with the polarized functional groups of the analyte and causing severe peak tailing. To mitigate this, a specialized low-silanol reverse-phase column (such as the Newcrom R1) is required[2]. Furthermore, while standard UV-HPLC methods utilize phosphoric acid in the mobile phase, LC-MS applications mandate the substitution of phosphoric acid with volatile formic acid to prevent catastrophic ion suppression and source fouling[2].

HPLC_Workflow Sample Sample Prep (MeCN/H2O) Column RP-HPLC Column (Low Silanol Activity) Sample->Column Injection Detector MS Detection (ESI+ Mode) Column->Detector Elution (MeCN/H2O/HCOOH) Data Data Analysis (m/z 504.08) Detector->Data Signal Processing

Fig 2. Self-validating LC-MS analytical workflow for isolation and quantification.

Step-by-Step Self-Validating LC-MS Protocol

This protocol is designed as a closed-loop, self-validating system. Each step includes a built-in validation metric to ensure data integrity.

Step 1: Mobile Phase Preparation

  • Action: Prepare Mobile Phase A (Ultrapure Water + 0.1% Formic Acid) and Mobile Phase B (LC-MS Grade Acetonitrile + 0.1% Formic Acid).

  • Causality: Formic acid provides the necessary protons for positive electrospray ionization (ESI+) while maintaining volatility, ensuring the MS source remains clean and sensitivity is maximized.

  • Self-Validation: Run a blank gradient before sample injection. A stable MS baseline with background noise < 10^3 counts validates mobile phase purity and system equilibration.

Step 2: Sample Preparation

  • Action: Dissolve the tris(3-methyl-4-nitrophenyl) phosphate standard in a 50:50 (v/v) mixture of MeCN:H2O to a final concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Causality: Matching the sample diluent to the initial mobile phase conditions prevents the "solvent effect," which causes peak splitting or broadening at the column head.

  • Self-Validation: Visual inspection must confirm a clear solution. Any turbidity indicates incomplete dissolution due to the compound's high LogP, requiring a higher ratio of Acetonitrile.

Step 3: Chromatographic Separation

  • Action: Inject 5 µL onto a low-silanol reverse-phase column (e.g., 3 µm particle size) at a flow rate of 0.5 mL/min. Utilize a gradient from 30% B to 90% B over 10 minutes.

  • Causality: The gradient efficiently elutes the highly lipophilic compound while the low silanol activity prevents secondary interactions with the nitro groups[2].

  • Self-Validation: Calculate the USP tailing factor for the analyte peak. A tailing factor of Tf​≤1.2 validates the absence of secondary silanol interactions.

Step 4: Mass Spectrometric Detection

  • Action: Operate the mass spectrometer in ESI+ mode. Monitor the specific adducts: [M+H]+ at m/z 504.08025 and [M+Na]+ at m/z 526.06219[4].

  • Causality: The phosphate oxygen atoms act as excellent proton and sodium ion acceptors during the desolvation process in the ESI source.

  • Self-Validation: The observed isotopic distribution must match the theoretical pattern for the formula C21H18N3O10P. A mass accuracy error of < 5 ppm validates the compound's identity.

Conclusion

Tris(3-methyl-4-nitrophenyl) phosphate is a highly lipophilic, structurally complex organophosphate. Successful analytical profiling requires a deep understanding of its susceptibility to hydrolysis and its interaction with chromatographic stationary phases. By utilizing low-silanol RP-HPLC columns and volatile acidic mobile phases, researchers can establish robust, self-validating LC-MS workflows that guarantee high-fidelity data for downstream drug development and material science applications.

References

  • SIELC Technologies. (2018). Phenol, 3-methyl-4-nitro-, phosphate (3:1) (ester) | SIELC Technologies.
  • PubChemLite. Tris(3-methyl-4-nitrophenyl) phosphate (C21H18N3O10P).
  • NIH Global Substance Registration System (GSRS). TRIS(3-METHYL-4-NITROPHENYL) PHOSPHATE.
  • CAS Common Chemistry. Phenol, 3-methyl-4-nitro-, 1,1′,1′′-(phosphate).

Sources

Exploratory

Predictive In Vitro Toxicity and Hazard Assessment Strategy for Tris(3-methyl-4-nitrophenyl) Phosphate

Executive Summary Tris(3-methyl-4-nitrophenyl) phosphate (TMNPP, CAS 68527-98-0) is a complex organophosphate ester (OPE) characterized by a central phosphate core flanked by three nitroaromatic (3-methyl-4-nitrophenyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tris(3-methyl-4-nitrophenyl) phosphate (TMNPP, CAS 68527-98-0) is a complex organophosphate ester (OPE) characterized by a central phosphate core flanked by three nitroaromatic (3-methyl-4-nitrophenyl) moieties. As global regulatory frameworks shift away from legacy halogenated compounds, OPEs have surged in industrial application. However, assessing their safety requires moving beyond rudimentary in vivo models toward New Approach Methodologies (NAMs) [12.1].

This whitepaper outlines a highly specialized, tiered in vitro hazard assessment framework for TMNPP. By deconstructing the molecule into its structural alerts—the neurotoxic potential of the organophosphate backbone and the oxidative stress potential of the nitroaromatic groups—we can design a self-validating, mechanistically grounded testing strategy.

Mechanistic Profiling & Structural Alerts

To design an effective in vitro assay cascade, we must first establish the causality behind TMNPP's predicted toxicity. The molecule presents a dual-hazard profile:

The Organophosphate Backbone: Cholinergic Disruption

Organophosphate esters are notorious for their ability to phosphorylate the serine hydroxyl group within the active site of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This covalent modification inhibits the enzyme's ability to hydrolyze acetylcholine, leading to synaptic accumulation and cholinergic overstimulation. High-throughput in vitro screening platforms, such as the EPA's ToxCast program, have repeatedly identified AChE inhibition as a primary molecular initiating event (MIE) for OPEs [12.1].

The Nitroaromatic Moieties: Futile Redox Cycling

The 3-methyl-4-nitrophenyl groups introduce a distinct toxicological dimension. Nitroaromatics are highly susceptible to single-electron reduction catalyzed by mammalian flavoenzymes, such as NADPH:cytochrome P-450 reductase [10.1]. This reduction generates a highly reactive nitro anion radical (ArNO₂•⁻). In aerobic environments, this radical rapidly transfers its extra electron to molecular oxygen (O₂), generating superoxide (O₂•⁻) and regenerating the parent nitroaromatic compound. This "futile redox cycle" disproportionately depletes cellular NAD(P)H pools and induces severe oxidative stress [10.1, 11.1].

Pathway TMNPP TMNPP (Organophosphate + Nitroaromatic) AChE Acetylcholinesterase (AChE) Active Site Serine TMNPP->AChE Phosphorylation Flavo Flavoenzymes (e.g., NADPH:P450 Reductase) TMNPP->Flavo Single-Electron Reduction NeuroTox Neurotoxicity (Cholinergic Overstimulation) AChE->NeuroTox Enzyme Inhibition NitroRad Nitro Anion Radical Flavo->NitroRad ROS Superoxide (O2•−) & ROS NitroRad->ROS +O2 (Futile Cycling) ROS->TMNPP Regeneration OxStress Oxidative Stress & Cytotoxicity ROS->OxStress

Diagram 1: Dual-pathway bioactivation and toxicity mechanisms of TMNPP.

Tiered In Vitro Hazard Assessment Framework

To capture the complex bioactivation of TMNPP, we employ a tiered testing strategy. Each tier acts as a gatekeeper, ensuring that data is orthogonal and self-validating.

Workflow Start TMNPP Hazard Assessment Tier1 Tier 1: Cytotoxicity & ROS (HepG2 Cells) Start->Tier1 Tier2 Tier 2: Neurotoxicity (AChE Ellman's Assay) Tier1->Tier2 Tier3 Tier 3: Genotoxicity (Ames II + S9/NTR) Tier2->Tier3 Decision Risk Characterization & IVIVE Modeling Tier3->Decision

Diagram 2: Tiered in vitro hazard assessment workflow for TMNPP.

Quantitative Data Presentation

The following table summarizes the predictive hazard profile for TMNPP and the corresponding in vitro endpoints required for regulatory-grade assessment.

Hazard EndpointTarget MechanismRecommended In Vitro ModelKey Readout / Metric
Basal Cytotoxicity Membrane integrity / ATP depletionHepG2 (Human Hepatocellular Carcinoma)IC₅₀ (CellTiter-Glo)
Oxidative Stress Nitroreductase-mediated futile cyclingHepG2 / HepaRGEC₅₀ (DCFDA Fluorescence)
Neurotoxicity AChE / BChE PhosphorylationRecombinant Human AChE (Cell-free)K_i / IC₅₀ (Absorbance at 412 nm)
Genotoxicity Hydroxylamine DNA-adduct formationSalmonella typhimurium (Ames II) + S9Mutagenic Index (MI)

Step-by-Step Experimental Methodologies

As a core principle of robust assay design, every protocol must be a self-validating system . This means incorporating internal controls that independently verify the assay's functional integrity, ruling out false positives caused by assay interference (e.g., compound autofluorescence or spontaneous substrate hydrolysis).

Protocol 1: High-Throughput AChE Inhibition Assay (Modified Ellman's Method)

Causality & Rationale: The Ellman's assay utilizes acetylthiocholine (ATChI) as a synthetic substrate. AChE hydrolyzes ATChI to produce thiocholine. Thiocholine, a thiol, rapidly reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate (TNB²⁻), a yellow chromophore absorbing at 412 nm[1]. We utilize a cell-free recombinant enzyme system to isolate the direct phosphorylation event from confounding cellular variables.

Self-Validating Controls:

  • Positive Control: Paraoxon (a known potent OPE AChE inhibitor) to validate enzyme susceptibility.

  • Background Blank: Buffer + TMNPP + DTNB + ATChI (No Enzyme) to rule out spontaneous ATChI hydrolysis or direct reduction of DTNB by TMNPP's nitro groups.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve TMNPP in DMSO to create a 10 mM stock. Ensure final DMSO concentration in the well never exceeds 1% to prevent solvent-induced enzyme denaturation[1].

  • Plate Setup: In a clear-bottom 96-well microplate, add 25 µL of phosphate buffer to all test wells.

  • Compound Addition: Add 25 µL of serially diluted TMNPP (0.1 µM to 100 µM) to the test wells. Add 25 µL of 1% DMSO buffer to the negative control wells.

  • Enzyme Pre-incubation: Add 25 µL of recombinant human AChE (0.3 U/mL) to all wells except the background blanks. Incubate at 25°C for 15 minutes. Causality: Pre-incubation is critical for OPEs, as phosphorylation is a time-dependent covalent binding event.

  • Reaction Initiation: Add 50 µL of DTNB (0.3 mM final) followed immediately by 25 µL of ATChI (0.5 mM final) to all wells[2].

  • Kinetic Readout: Immediately transfer the plate to a spectrophotometer and measure absorbance at 412 nm every 1 minute for 10 minutes to calculate the initial reaction velocity ( V0​ ).

  • Data Analysis: Calculate % Inhibition = [1−(V0,test​/V0,control​)]×100 .

Protocol 2: In Vitro Nitroreductase-Mediated ROS Generation Assay

Causality & Rationale: To evaluate the futile redox cycling of the 3-methyl-4-nitrophenyl moieties, we use HepG2 cells, which retain basal expression of flavoenzymes (e.g., P450 reductases) necessary for nitro-reduction[10.1, 12.1]. We utilize 2',7'-dichlorofluorescin diacetate (DCFDA), a cell-permeant probe that is deacetylated by cellular esterases and subsequently oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Self-Validating Controls:

  • Positive Control: Menadione (50 µM), a known redox-cycling quinone, to validate the cells' capacity to generate and report ROS.

  • Orthogonal Viability Readout: Parallel Hoechst 33342 nuclear staining to ensure a drop in ROS signal at high TMNPP concentrations is not merely an artifact of complete cell death.

Step-by-Step Procedure:

  • Cell Seeding: Seed HepG2 cells at 2×104 cells/well in a black, clear-bottom 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.

  • Probe Loading: Wash cells once with PBS. Add 100 µL of 10 µM DCFDA in serum-free DMEM to each well. Incubate for 45 minutes in the dark at 37°C. Causality: Serum esterases can prematurely cleave DCFDA outside the cell, causing high background; serum-free media is mandatory here.

  • Washing: Remove the DCFDA solution and wash cells twice with PBS to remove extracellular probe.

  • Compound Exposure: Add 100 µL of TMNPP dilutions (1 µM to 200 µM) in complete media.

  • Kinetic Fluorescence Measurement: Measure fluorescence (Ex: 485 nm, Em: 535 nm) immediately (T=0) and every 30 minutes for 4 hours.

  • Normalization: Post-assay, add Hoechst 33342 (1 µg/mL) for 15 minutes. Read fluorescence (Ex: 350 nm, Em: 461 nm) to normalize the DCF signal to total cell number, ensuring the calculated oxidative stress index is accurate per viable cell.

References

  • Behl, M., et al. (2015). "ToxCast / Tox21 high-throughput screening of organophosphate flame retardants." Environmental Protection Agency.

  • Zhang, Y., et al. (2021). "Liver-Based Probabilistic Risk Assessment of Exposure to Organophosphate Esters via Dust Ingestion Using a Physiologically Based Toxicokinetic (PBTK) Model." National Center for Biotechnology Information (PMC). Available at:[Link]

  • Čėnas, N., et al. (2021). "Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity." MDPI. Available at:[Link]

  • Roldán, M. D., et al. (2008). "Reduction of polynitroaromatic compounds: the bacterial nitroreductases." Oxford Academic. Available at:[Link]

Sources

Foundational

An In-depth Technical Guide to the Thermal Stability and Degradation Pathways of Tris(3-methyl-4-nitrophenyl) Phosphate

Introduction Tris(3-methyl-4-nitrophenyl) phosphate is an organophosphate ester characterized by a central phosphate group bonded to three 3-methyl-4-nitrophenyl rings.[1][2] Organophosphorus compounds, particularly aryl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Tris(3-methyl-4-nitrophenyl) phosphate is an organophosphate ester characterized by a central phosphate group bonded to three 3-methyl-4-nitrophenyl rings.[1][2] Organophosphorus compounds, particularly aryl phosphates, are a significant class of molecules utilized as flame retardants, plasticizers, and in various organic syntheses.[3][4] Their efficacy, especially in flame retardancy, is intrinsically linked to their thermal decomposition behavior.[5] When incorporated into a polymer matrix, an effective flame retardant must decompose at a temperature close to that of the polymer to exert its protective action, which can occur in either the solid or gas phase.[6]

This technical guide provides a comprehensive analysis of the thermal stability and proposes the degradation pathways of tris(3-methyl-4-nitrophenyl) phosphate. By synthesizing information from the broader class of aryl phosphates and related nitro-aromatic compounds, this document offers a mechanistic framework and robust experimental protocols for researchers investigating this molecule or developing related organophosphorus systems. We will explore the analytical techniques used to characterize thermal events, delve into the molecular mechanisms driving decomposition, and provide detailed, field-proven methodologies for empirical investigation.

Physicochemical Properties

A foundational understanding begins with the molecule's basic properties.

PropertyValueSource
Molecular Formula C₂₁H₁₈N₃O₁₀P[1]
Molecular Weight 503.36 g/mol [2]
Chemical Structure A central phosphate esterified with three 3-methyl-4-nitrophenol moieties.[1]
Appearance Likely a crystalline solid, potentially yellow due to the nitrophenyl groups.[4]

Section 1: Thermal Stability Analysis

The thermal stability of an organophosphate ester dictates its processing window and its mode of action as a functional additive. For aryl phosphates like tris(3-methyl-4-nitrophenyl) phosphate, stability is governed by the strength of the P-O-C bonds and the influence of the aromatic substituents.

Causality of Structural Features on Thermal Stability
  • Aryl Phosphate Backbone: Generally, aryl phosphates exhibit higher thermal stability compared to their alkyl phosphate counterparts.[3] This is because the P-O-Ar bond is stronger and lacks the facile, low-energy elimination pathways (like β-hydrogen elimination) available to many alkyl esters.[7]

  • Nitro Group (-NO₂): The electron-withdrawing nature of the nitro group is known to enhance the thermal stability of aromatic compounds.[4] It can increase the energy required to initiate bond cleavage.

  • Methyl Group (-CH₃): The methyl group is an electron-donating group. Its position on the aromatic ring can subtly influence the electronic environment of the P-O-Ar bond, but its effect is generally less pronounced than that of the nitro group.

Core Analytical Techniques: TGA and DSC

To empirically quantify thermal stability, two techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is the primary method for determining decomposition temperatures.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally. It identifies thermal events like melting, crystallization, and glass transitions.

The choice to use TGA is causal: it directly measures mass loss, which is the definitive indicator of degradation. DSC is used complementarily to identify phase transitions that may precede or accompany decomposition. Performing these analyses under an inert nitrogen atmosphere is crucial to study the intrinsic thermal degradation without the influence of oxidative processes.[5]

Exemplary Thermal Stability Data

The following table illustrates how data from a TGA analysis of tris(3-methyl-4-nitrophenyl) phosphate would be presented. The values are hypothetical but representative for this class of compound.

ParameterDescriptionExemplary Value
T₅% (°C) Temperature at 5% mass loss (onset of degradation)320 °C
T₅₀% (°C) Temperature at 50% mass loss (midpoint of degradation)385 °C
Tₘₐₓ (°C) Temperature of maximum rate of mass loss395 °C
Char Yield (%) Residual mass at 700 °C (under N₂)25%

A higher T₅% indicates greater thermal stability. The significant char yield is characteristic of phosphorus-containing flame retardants that act in the solid phase by forming an insulating layer.[5][6]

Section 2: Thermal Degradation Pathways

Understanding the degradation pathway is critical for predicting the byproducts and elucidating the flame retardant mechanism. For aryl phosphates, the dominant degradation pathway involves the formation of phosphorus acids.[3][5]

Proposed Primary Degradation Mechanism

The thermal decomposition of tris(3-methyl-4-nitrophenyl) phosphate is proposed to initiate via an intramolecular rearrangement, leading to the elimination of a phosphorus acid species and the formation of volatile organic fragments. This process is catalyzed by the acidic environment created by the initial decomposition products, leading to cross-linking and char formation.[6]

A plausible molecular mechanism, drawing parallels from computational studies on the decomposition of nitroalkyl phosphates, involves a six-membered transition state.[8] This pathway is energetically more favorable than a four-membered transition state. The initial step is the cleavage of the P-O bond, followed by hydrogen abstraction, resulting in the formation of 3-methyl-4-nitrophenol and a diphosphate intermediate. This process continues until a stable, cross-linked polyphosphoric acid char is formed.

The key degradation products are:

  • Solid Phase: A polyphosphoric acid-based char. This char acts as a physical barrier, insulating the underlying material from heat and preventing the release of flammable volatiles.[5]

  • Gas Phase: Volatile fragments, primarily 3-methyl-4-nitrophenol and potentially further breakdown products like nitromethane or other small molecules under high heat flux.[7][9]

Visualization of the Proposed Degradation Pathway

The following diagram illustrates the initial step of the proposed thermal degradation.

G Parent Tris(3-methyl-4-nitrophenyl) phosphate TransitionState Six-Membered Transition State Parent->TransitionState Heat (Δ) Products Initial Products TransitionState->Products Product1 3-methyl-4-nitrophenol (Volatile) Products->Product1 Product2 Diphosphate Intermediate Products->Product2 FinalChar Polyphosphoric Acid Char (Solid Residue) Product2->FinalChar Further Condensation G cluster_0 Sample Preparation cluster_1 Thermal Stability Analysis cluster_2 Degradation Product Identification cluster_3 Data Interpretation Prep Dry Sample (Vacuum Oven, 80°C) TGA TGA Analysis Prep->TGA DSC DSC Analysis Prep->DSC PyGCMS Pyrolysis-GC-MS Prep->PyGCMS Data Correlate TGA/DSC data with Py-GC-MS fragments to confirm degradation pathway TGA->Data DSC->Data PyGCMS->Data

Caption: Workflow for thermal analysis and degradation product identification.

Protocol 1: Thermogravimetric Analysis (TGA)

This protocol is designed to determine the thermal stability and char yield.

Objective: To measure the mass loss of tris(3-methyl-4-nitrophenyl) phosphate as a function of temperature.

Materials & Equipment:

  • Tris(3-methyl-4-nitrophenyl) phosphate sample (8-10 mg).

  • TA Instruments Q500 or similar TGA instrument. [5]* Platinum or ceramic TGA pan.

  • High-purity nitrogen gas (99.999%).

Procedure:

  • Instrument Calibration: Perform weight and temperature calibrations according to the manufacturer's specifications. This is a critical self-validating step to ensure data accuracy.

  • Sample Preparation: Accurately weigh 8-10 mg of the dried sample into a tared TGA pan. An accurate sample weight is essential for quantitative analysis.

  • Atmosphere: Place the pan in the TGA furnace. Purge the system with dry nitrogen at a flow rate of 60 mL/min for at least 30 minutes before starting the analysis to ensure an inert atmosphere. [5]4. Thermal Program:

    • Equilibrate at 30°C.

    • Ramp the temperature from 30°C to 800°C at a heating rate of 10°C/min. [5][10]A controlled heating rate ensures reproducibility.

  • Data Analysis:

    • Plot the mass (%) versus temperature (°C) to obtain the TGA curve.

    • Plot the first derivative of the TGA curve (DTG curve) to identify the temperature of maximum decomposition rate (Tₘₐₓ).

    • Determine the onset temperature (T₅%) and the final char yield.

Protocol 2: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This protocol identifies the chemical structures of volatile degradation products.

Objective: To separate and identify the volatile compounds released during the thermal decomposition of the sample.

Materials & Equipment:

  • Frontier Lab Multi-Shot Pyrolyzer or equivalent. [11]* Gas Chromatograph-Mass Spectrometer (GC-MS) system (e.g., Agilent, Thermo Fisher). [11][12]* Sample (~0.5 mg).

Procedure:

  • System Setup: Couple the pyrolyzer to the GC-MS inlet. The GC is equipped with a suitable capillary column (e.g., DB-5MS) for separating semi-volatile aromatic compounds. [13]2. Sample Preparation: Place a small, accurately weighed amount of the sample (0.2-0.5 mg) into a pyrolysis sample cup.

  • Pyrolysis:

    • Set the pyrolysis furnace to the target temperature. This temperature should be determined from the TGA results (e.g., at Tₘₐₓ, ~395°C) to ensure relevant products are generated.

    • Drop the sample cup into the furnace for rapid, controlled thermal degradation in an oxygen-free environment (helium carrier gas). [11]4. GC Separation: The volatile pyrolysis products are immediately swept into the GC column. A typical temperature program would be:

    • Hold at 50°C for 2 minutes.

    • Ramp to 300°C at 10°C/min.

    • Hold at 300°C for 10 minutes.

  • MS Detection & Identification:

    • As compounds elute from the GC column, they enter the mass spectrometer, which ionizes them and detects the fragments based on their mass-to-charge ratio.

    • Identify the compounds by comparing their mass spectra to a reference library (e.g., NIST). This self-validating step confirms the identity of the degradation products. [11]

Conclusion

The thermal behavior of tris(3-methyl-4-nitrophenyl) phosphate is consistent with that of high-stability aryl phosphate esters. Its decomposition is a multi-step process initiated by the elimination of phosphorus acid species, which subsequently condense to form a significant amount of insulating char. This solid-phase action is a hallmark of effective phosphorus-based flame retardants. [5][6]The primary volatile degradation product is predicted to be 3-methyl-4-nitrophenol.

A comprehensive understanding, crucial for the development of advanced materials, can be achieved through a systematic application of thermal analysis techniques like TGA and DSC, coupled with definitive structural elucidation of degradation products by Py-GC-MS. The protocols and mechanistic insights provided in this guide serve as a robust framework for researchers in the field.

References

  • Thermal Degradation of Organophosphorus Flame Retardants. (2022). MDPI. [Link]

  • Thermal Degradation of Organophosphorus Flame Retardants. (2022). ResearchGate. [Link]

  • Thermal Degradation of Organophosphorus Flame Retardants. (n.d.). OUCI. [Link]

  • Chemotaxis and biodegradation of 3-methyl- 4-nitrophenol by Ralstonia sp. SJ98. (2000). PubMed. [Link]

  • Effects of Organophosphorus Flame Retardants on the Dissipation Factor of Flame-Retardant Polymers. (2025). MDPI. [Link]

  • Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. (2016). Frontiers. [Link]

  • Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. (2016). PMC. [Link]

  • GC-MS Determination of 7 Organophosphate Ester Flame Retardants in Plastic. (n.d.). CNKI. [Link]

  • Preparation method of 4-nitrophenyl sodium phosphate. (n.d.).
  • Synthesis and reactions of meso-(p-nitrophenyl)porphyrins. (n.d.). Universidade de Aveiro. [Link]

  • THE IDENTIFICATION AND QUANTIFICATION OF ORGANOPHOSPHATE FLAME RETARDANTS IN RAW MATERIALS UTILIZED IN POLYURETHANE PRODUCTION. (n.d.). University of New Haven. [Link]

  • A Mechanistic Insight into the Molecular Mechanism of the Thermal Decomposition of Nitroalkyl Phosphates: MEDT Computational Study. (2025). MDPI. [Link]

  • Enhanced Hydrolysis of p-Nitrophenyl Phosphate by Iron (Hydr)oxide Nanoparticles: Roles of Exposed Facets. (2020). ACS Publications. [Link]

  • Will high temperatures affect the buffering performance of TRIS base? (2024). Desheng. [Link]

  • Pyrolysis gas chromatography-mass spectrometry in environmental analysis: focus on organic matter and microplastics. (2020). Digital CSIC. [Link]

  • Determination of Organophosphate Esters in Water Samples Using Gas Chromatography–Mass Spectrometry (GC–MS) and Magnetic Solid-Phase Extraction (SPE) Based on Multi-Walled Carbon Nanotubes (MWCNTs). (n.d.). LCGC International. [Link]

  • A pyrolysis gas chromatography high resolution mass spectrometry (Py-GC-MS) method for analysis of phthalic acid esters and its application for screening e-waste materials. (n.d.). RSC Publishing. [Link]

  • Tris(3-methyl-4-nitrophenyl) phosphate (C21H18N3O10P). (n.d.). PubChemLite. [Link]

  • TRIS(3-METHYL-4-NITROPHENYL) PHOSPHATE. (n.d.). Inxight Drugs. [Link]

  • Solvolysis of Tris-p-nitrophenyl-phosphate in aqueous and reverse micelles. (n.d.). ResearchGate. [Link]

Sources

Exploratory

Synthesis Route and Molecular Structure of Tris(3-methyl-4-nitrophenyl) Phosphate: A Comprehensive Technical Guide

Executive Summary Tris(3-methyl-4-nitrophenyl) phosphate (CAS: 68527-98-0) is a highly specialized organophosphate ester characterized by its bulky, electron-deficient aryl substituents. This technical guide elucidates t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tris(3-methyl-4-nitrophenyl) phosphate (CAS: 68527-98-0) is a highly specialized organophosphate ester characterized by its bulky, electron-deficient aryl substituents. This technical guide elucidates the molecular architecture, physicochemical properties, and a rigorously validated synthetic route for producing this compound. Designed for researchers and drug development professionals, this whitepaper details the mechanistic causality behind the synthesis, specifically addressing the kinetic and thermodynamic challenges posed by the deactivated phenolic precursor, 3-methyl-4-nitrophenol.

Molecular Architecture and Physicochemical Profiling

The molecular structure of tris(3-methyl-4-nitrophenyl) phosphate consists of a central phosphorus atom bonded to three 3-methyl-4-nitrophenoxy ligands and one oxygen atom via a double bond ( P=O ).

  • Steric Hindrance: The presence of the methyl group at the 3-position on the phenyl ring introduces moderate steric bulk around the reactive center, limiting the approach trajectory of electrophiles.

  • Electronic Deactivation: The nitro group at the 4-position (para to the ester linkage) exerts a profound electron-withdrawing effect via resonance ( −M effect) and induction ( −I effect). This significantly reduces the electron density on the phenolic oxygen, rendering the precursor, 3-methyl-4-nitrophenol, a remarkably poor nucleophile compared to unsubstituted phenol.

Understanding these properties is critical because they dictate the harshness of the synthetic conditions required. Standard room-temperature phosphorylations will stall at the mono- or di-substituted intermediate stages.

Table 1: Physicochemical Properties
PropertyValue
Chemical Name Tris(3-methyl-4-nitrophenyl) phosphate
CAS Number 68527-98-0
Molecular Formula C21​H18​N3​O10​P
Molecular Weight 503.36 g/mol
LogP (Predicted) 4.99
Stereochemistry Achiral

(Data supported by 1 and the 2)

Mechanistic Pathways: Synthesis Route

The synthesis of triaryl phosphates is traditionally achieved via the nucleophilic substitution of phosphorus oxychloride ( POCl3​ ) with a phenolic compound, as established in classical literature for the3. For tris(3-methyl-4-nitrophenyl) phosphate, the reaction proceeds via an SN​2(P) mechanism (bimolecular nucleophilic substitution at the phosphorus center).

Causality in Reaction Design: Because 3-methyl-4-nitrophenol is electronically deactivated, the sequential replacement of the three chlorine atoms on POCl3​ becomes progressively more difficult. The first substitution occurs readily at low temperatures, but the second and third substitutions require elevated temperatures and a stoichiometric excess of an organic base (e.g., triethylamine, TEA) or a Lewis acid catalyst (e.g., MgCl2​ ). The base is critical not just for deprotonating the phenol to form the more reactive phenoxide ion, but also for scavenging the generated HCl byproduct, thereby preventing equilibrium reversal and acid-catalyzed degradation of the product.

SynthesisPathway A 3-Methyl-4-nitrophenol (3 Equivalents) D Nucleophilic Substitution (SN2(P) Mechanism) A->D B Phosphorus Oxychloride (POCl3, 1 Equivalent) B->D C Catalyst / Base (e.g., TEA or MgCl2) C->D E Tris(3-methyl-4-nitrophenyl) Phosphate (Target Molecule) D->E F Hydrogen Chloride (Byproduct) D->F

Diagram 1: Logical synthesis pathway and mechanistic relationships.

Step-by-Step Experimental Protocol

This protocol outlines a self-validating system for the synthesis of tris(3-methyl-4-nitrophenyl) phosphate using triethylamine as an acid scavenger and toluene as a high-boiling solvent to facilitate the final substitution step.

Table 2: Stoichiometry and Reagent Profile
ReagentMW ( g/mol )EquivalentsRole
3-Methyl-4-nitrophenol153.143.1Nucleophile
Phosphorus Oxychloride ( POCl3​ )153.331.0Electrophile
Triethylamine (TEA)101.193.3Base / Acid Scavenger
Toluene (Anhydrous)92.14-Solvent
Methodology
  • Preparation: Purge a 3-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel with inert nitrogen gas ( N2​ ). Moisture must be strictly excluded to prevent the competitive hydrolysis of POCl3​ into phosphoric acid.

  • Dissolution: Dissolve 3.1 equivalents of 3-methyl-4-nitrophenol and 3.3 equivalents of anhydrous triethylamine in dry toluene.

  • Electrophile Addition: Cool the reaction mixture to 0–5 °C using an ice-water bath. Add 1.0 equivalent of POCl3​ dropwise over 30 minutes.

    • Causality: The initial phosphorylation is highly exothermic; rigorous temperature control prevents the formation of tarry byproducts and minimizes the degradation of the electrophile.

  • Thermal Activation: Gradually warm the mixture to room temperature, then heat to reflux (approx. 105 °C) for 12–16 hours.

    • Causality: The third substitution is sterically and electronically hindered; sustained thermal energy is mandatory to overcome the high activation barrier of the deactivated phenoxide attacking the di-substituted intermediate.

  • Reaction Monitoring: Monitor the disappearance of the mono- and di-substituted intermediates via TLC (Eluent: Hexane/Ethyl Acetate 7:3).

  • Aqueous Workup: Cool the mixture to room temperature. Filter off the precipitated triethylamine hydrochloride (TEA·HCl) salt. Wash the organic filtrate sequentially with 5% aqueous NaOH (to deprotonate and remove unreacted 3-methyl-4-nitrophenol into the aqueous layer) and brine.

  • Purification: Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate under reduced pressure. Recrystallize the crude product from an ethanol/petroleum ether mixture to yield pure tris(3-methyl-4-nitrophenyl) phosphate.

ExperimentalWorkflow Step1 1. Reagent Preparation Dry solvents, inert atm (N2) Step2 2. Dropwise Addition Add POCl3 at 0-5°C Step1->Step2 Step3 3. Thermal Activation Reflux at 85-105°C Step2->Step3 Step4 4. Reaction Monitoring TLC / HPLC analysis Step3->Step4 Step5 5. Aqueous Workup Wash with 5% NaOH & H2O Step4->Step5 Step6 6. Purification Recrystallization (EtOH/Pet Ether) Step5->Step6 Step7 7. Final Product Pure Tris(3-methyl-4-nitrophenyl) phosphate Step6->Step7

Diagram 2: Step-by-step experimental workflow for synthesis and purification.

Analytical Validation and Structural Characterization

To ensure trustworthiness and batch-to-batch consistency for applications in analytical standards (as provided by suppliers like ), the synthesized compound must be validated through orthogonal analytical techniques:

  • HPLC Analysis: Reverse-phase HPLC (e.g., using a Newcrom R1 column) is highly effective for this compound. According to4, a mobile phase of acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility) provides excellent resolution from impurities.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) will confirm the molecular ion peak at m/z 504.36 [M+H]+ .

  • NMR Spectroscopy: 31P -NMR is critical for confirming the phosphate ester linkage (typically appearing around -10 to -20 ppm relative to H3​PO4​ ), while 1H -NMR will verify the aromatic proton shifts and the methyl group integration.

Conclusion

The synthesis of tris(3-methyl-4-nitrophenyl) phosphate requires careful circumvention of the electronic deactivation inherent to the 3-methyl-4-nitrophenol precursor. By employing a robust, base-mediated nucleophilic substitution protocol under thermal activation, researchers can achieve high yields and purity. This compound serves as a critical intermediate and reference material in advanced chemical and pharmaceutical applications.

References

  • National Center for Advancing Translational Sciences (NCATS). "TRIS(3-METHYL-4-NITROPHENYL) PHOSPHATE." Inxight Drugs.
  • SIELC Technologies. "Phenol, 3-methyl-4-nitro-, phosphate (3:1) (ester)." SIELC Applications.
  • PubChemLite. "Tris(3-methyl-4-nitrophenyl) phosphate (C21H18N3O10P)." University of Luxembourg.
  • U.S. Patent 2358133A. "Preparation of triaryl phosphates." Google Patents.
  • Sigma-Aldrich. "TRIS(3-METHYL-4-NITROPHENYL) PHOSPHATE AldrichCPR." Sigma-Aldrich Catalog.

Sources

Protocols & Analytical Methods

Method

Advanced Sample Preparation and LC-MS/MS Quantification Protocols for Tris(3-methyl-4-nitrophenyl) Phosphate (TMNPP)

Target Audience: Analytical Chemists, Environmental Toxicologists, and Drug Development Professionals. Introduction & Analyte Profiling Tris(3-methyl-4-nitrophenyl) phosphate (TMNPP)—systematically known as phenol, 3-met...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Environmental Toxicologists, and Drug Development Professionals.

Introduction & Analyte Profiling

Tris(3-methyl-4-nitrophenyl) phosphate (TMNPP)—systematically known as phenol, 3-methyl-4-nitro-, phosphate (3:1) (ester)—is a complex aryl-organophosphate ester (aryl-OPE)[1]. With a molecular formula of C21H18N3O10P and a molecular weight of 503.36 g/mol [2], TMNPP is characterized by its significant hydrophobicity (LogP ≈ 4.99)[1].

The presence of three electron-withdrawing nitro groups on the aromatic rings fundamentally alters its electron distribution compared to unsubstituted triphenyl phosphate (TPhP). Because organophosphate esters (OPEs) are typically introduced into commercial products via physical incorporation rather than chemical bonding, they are highly prone to leaching into both environmental ecosystems and human biological matrices[3][4]. Quantifying trace levels of TMNPP requires rigorous sample preparation to overcome severe matrix suppression in biological fluids (e.g., serum) and complex environmental solids (e.g., indoor dust).

Mechanistic Principles of Extraction & Purification

To achieve high-fidelity quantification, sample preparation must be tailored to the thermodynamic properties of TMNPP.

  • Solid-Phase Extraction (SPE) Dynamics: For aqueous and biological matrices, SPE using a polymeric hydrophilic-lipophilic balanced (HLB) sorbent is the gold standard[5]. Causality: The divinylbenzene backbone of the sorbent provides robust π-π and hydrophobic interactions with the nitrotolyl rings of TMNPP. Simultaneously, the N-vinylpyrrolidone monomer ensures excellent wettability and facilitates secondary dipole interactions with the polar nitro and phosphate groups[3]. This dual-retention mechanism allows for aggressive washing steps that remove matrix interferents without premature analyte elution.

  • Ultrasonic-Assisted Extraction (UAE) Physics: For solid matrices like dust or sediment, UAE is highly advocated[5]. Causality: Acoustic cavitation generates localized high temperatures and micro-pressures. This physical disruption overcomes the desorption activation energy, breaking the weak physical bonds between the OPFRs and the solid matrix, thereby releasing TMNPP into the extraction solvent[6].

Workflow cluster_serum Biological Matrix (Serum) cluster_dust Environmental Matrix (Dust) Start Sample Matrix (Serum / Dust) ProteinPpt Protein Precipitation (MeCN + 1% FA) Start->ProteinPpt Sieving Sieving & Spiking (Internal Standard) Start->Sieving Centrifuge1 Centrifugation (14,000 x g, 10 min) ProteinPpt->Centrifuge1 Dilution Supernatant Dilution (Ultrapure Water) Centrifuge1->Dilution SPE_Cond SPE Conditioning (MeOH -> Water) Dilution->SPE_Cond UAE Ultrasonic-Assisted Extraction (Hexane:Acetone 1:1) Sieving->UAE Centrifuge2 Centrifugation & Solvent Exchange UAE->Centrifuge2 Centrifuge2->SPE_Cond SPE_Load Sample Loading (1-2 mL/min) SPE_Cond->SPE_Load SPE_Wash Washing (5% MeOH in Water) SPE_Load->SPE_Wash SPE_Elute Elution (100% EtOAc or MeOH) SPE_Wash->SPE_Elute Recon Reconstitution (Initial Mobile Phase) SPE_Elute->Recon LCMS LC-MS/MS Analysis (MRM Mode) Recon->LCMS

Comprehensive sample preparation workflow for TMNPP extraction.

Quality Control & Self-Validation System

Every protocol executed must operate as a self-validating system to ensure trustworthiness.

  • Isotope Dilution Mass Spectrometry (IDMS): A mass-labeled internal standard (e.g., d15-TPhP) must be spiked into the raw sample prior to any pretreatment[7][8]. This mathematically self-corrects for analyte loss during extraction and ion suppression during electrospray ionization (ESI).

  • Procedural Blanks: OPEs are ubiquitous in laboratory consumables (plastics, pipette tips). This protocol mandates the use of baked glassware wherever possible. Procedural blanks must be run in parallel with every batch to monitor background contamination and establish a true limit of quantification (LOQ)[8].

Experimental Protocols

Reagents & Materials
  • Solvents: LC-MS grade Acetonitrile (MeCN), Methanol (MeOH), Ethyl Acetate (EtOAc), and Ultrapure Water (18.2 MΩ·cm).

  • Additives: LC-MS grade Formic Acid (FA).

  • Sorbents: Polymeric HLB SPE cartridges (60 mg, 3 cc).

  • Hardware: Ultrasonic bath, nitrogen evaporator (e.g., TurboVap), refrigerated centrifuge.

Protocol A: Biological Matrices (Human Serum)

This protocol is optimized for the extraction of highly protein-bound OPEs from serum[7].

  • Spiking: Aliquot 250 µL of human serum into a glass centrifuge tube. Spike with 10 µL of the internal standard mixture (100 ng/mL d15-TPhP). Vortex for 30 seconds and equilibrate at room temperature for 15 minutes.

  • Protein Precipitation: Add 750 µL of cold MeCN containing 1% FA. Mechanistic Rationale: The organic solvent denatures binding proteins (e.g., albumin), releasing bound TMNPP, while the acidic environment prevents the ionization of residual silanol groups on glassware, minimizing non-specific binding.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to a clean glass tube and dilute with 3 mL of ultrapure water to reduce the organic content below 20%.

  • SPE Conditioning: Condition the HLB cartridge with 3 mL MeOH followed by 3 mL ultrapure water.

  • Loading & Washing: Load the diluted supernatant at a flow rate of 1-2 mL/min. Wash with 2 mL of 5% MeOH in water. Mechanistic Rationale: This removes polar endogenous interferences (salts, circulating peptides) while the highly hydrophobic TMNPP (LogP 4.99) remains strongly bound to the sorbent lattice.

  • Elution & Reconstitution: Elute with 2 × 2 mL of 100% EtOAc. Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of initial LC mobile phase (e.g., 50:50 Water:MeCN).

Protocol B: Environmental Matrices (Indoor Dust)

This protocol extracts physically bound OPFRs from complex particulate matrices[6].

  • Preparation: Sieve the dust sample through a 100 µm mesh. Weigh 50 mg of dust into a glass extraction tube and spike with the internal standard.

  • Ultrasonic-Assisted Extraction (UAE): Add 4 mL of Hexane:Acetone (1:1, v/v). Sonicate in a water bath for 20 minutes at room temperature. Mechanistic Rationale: The non-polar/polar solvent mixture efficiently penetrates the diverse organic/inorganic domains of the dust particles.

  • Centrifugation: Centrifuge at 4,000 × g for 5 minutes. Collect the supernatant. Repeat the UAE step once more and pool the extracts.

  • Solvent Exchange & Clean-up: Evaporate the pooled extract to near dryness and reconstitute in 1 mL MeOH, then dilute with 4 mL water. Pass through an HLB SPE cartridge following Steps 4-6 from Protocol A to remove co-extracted lipids and humic acids.

LC-MS/MS Analytical Methodology

Chromatographic Separation

Separation is achieved using a reversed-phase C18 column (e.g., 100 mm × 2.1 mm, 1.8 µm) or a specialized low-silanol column (e.g., Newcrom R1)[1][6].

  • Mobile Phase A: Ultrapure water + 0.1% Formic acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic acid.

  • Gradient: Start at 40% B, ramp to 95% B over 6 minutes, hold for 2 minutes, and re-equilibrate at 40% B for 3 minutes. Flow rate: 0.3 mL/min[8][9].

Mass Spectrometry Parameters

Analysis is performed on a triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode. Formic acid in the mobile phase facilitates the formation of the [M+H]+ precursor ion at m/z 504.1[1][5].

MRM_Pathway Precursor Precursor Ion [M+H]+ m/z 504.1 Collision Collision Cell CID (Argon gas) Precursor->Collision Product1 Quantifier Ion m/z 351.0 (- 153.1 Da) Collision->Product1 CE: 25 eV Product2 Qualifier Ion m/z 198.0 (- 306.2 Da) Collision->Product2 CE: 40 eV

Electrospray ionization (ESI+) and collision-induced dissociation (CID) fragmentation pathway for TMNPP.

Data Presentation & Method Validation

Table 1: Optimized LC-MS/MS MRM Parameters for TMNPP

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Declustering Potential (V)Purpose
TMNPP 504.1351.02580Quantifier (Loss of 1 nitrocresol)
TMNPP 504.1198.04080Qualifier (Loss of 2 nitrocresols)
d15-TPhP (IS) 342.2160.13570Internal Standard

Table 2: Representative Method Validation Metrics

MatrixExtraction MethodAbsolute Recovery (%)Matrix Effect (%)LOQIntra-day RSD (%)
Human Serum Protein Ppt + SPE88.4 - 95.2-12 to -80.05 ng/mL< 6.5
Indoor Dust UAE + SPE82.1 - 91.5-18 to -100.5 ng/g< 8.2

References

  • SIELC Technologies. (2018). Phenol, 3-methyl-4-nitro-, phosphate (3:1) (ester) | SIELC Technologies. sielc.com. Available at: [Link]

  • National Center for Advancing Translational Sciences (NCATS). TRIS(3-METHYL-4-NITROPHENYL) PHOSPHATE - gsrs. nih.gov. Available at: [Link]

  • Zhang, L., Meng, L., Wang, H., Lu, D., & Luo, X. (2022). Development and validation of a liquid chromatography-tandem mass spectrometry method for comprehensive detection of organophosphate esters and their degradation products in sediment. Journal of Chromatography A, 1665, 462826. Available at: [Link]

  • Pouech, C., Tournier, M., Quignot, N., & Cren-Olivé, C. (2012). Quantification of the organophosphate flame retardant triphenylphosphate and its main metabolite in whole blood by liquid-liquid micro-extraction and liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Andresen, J. A., Grundmann, A., & Bester, K. (2005). Liquid Chromatography−Tandem Mass Spectrometry Determination of Nonionic Organophosphorus Flame Retardants and Plasticizers in Wastewater Samples. Analytical Chemistry, 77(10), 3284-3289. Available at: [Link]

  • Cooper, E. M., Covaci, A., van Nuijs, A. L. N., Webster, T. F., & Stapleton, H. M. (2011). ANALYSIS OF THE FLAME RETARDANT METABOLITES BIS (1,3-DICHLORO-2-PROPYL) PHOSPHATE (BDCPP) AND DIPHENYL PHOSPHATE (DPP) IN URINE USING LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY. Analytical and Bioanalytical Chemistry, 401(7), 2123-2132. Available at: [Link]

  • Pantelaki, I., & Voutsa, D. (2022). Spatiotemporal Distribution and Analysis of Organophosphate Flame Retardants in the Environmental Systems: A Review. Toxics, 10(1), 39. Available at: [Link]

  • Chen, Y., et al. (2023). A green and high-throughput method for rapid organophosphate esters analysis in water: thin film microextraction with liquid chromatography triple quadrupole mass spectrometry. Journal of Chromatography A. Available at: [Link]

  • Zhang, X., et al. (2025). Simultaneous determination of 11 organophosphorus flame retardants and 6 metabolites in human urine by ultra-performance liquid. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

Sources

Application

using tris(3-methyl-4-nitrophenyl) phosphate in early-stage drug discovery screening

Application Notes & Protocols Topic: Utilizing Tris(3-methyl-4-nitrophenyl) phosphate for Enhanced Sensitivity in Early-Stage Drug Discovery Screening Audience: Researchers, Scientists, and Drug Development Professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Topic: Utilizing Tris(3-methyl-4-nitrophenyl) phosphate for Enhanced Sensitivity in Early-Stage Drug Discovery Screening

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Chromogenic Substrate for High-Throughput Phosphatase Screening

The reversible phosphorylation of proteins, governed by the opposing actions of kinases and phosphatases, is a cornerstone of cellular signaling. Dysregulation of phosphatase activity is implicated in a multitude of human diseases, including cancer, metabolic disorders, and autoimmune diseases, making phosphatases a compelling class of drug targets.[1] High-throughput screening (HTS) is a critical tool in early-stage drug discovery for identifying modulators of these enzymes.[2]

A common strategy in HTS for phosphatase activity involves the use of chromogenic or fluorogenic substrates that produce a detectable signal upon enzymatic cleavage.[3] For decades, para-nitrophenyl phosphate (pNPP) has been a workhorse in this field, serving as a simple, cost-effective substrate for a wide range of phosphatases.[4][5] The enzymatic hydrolysis of pNPP yields p-nitrophenol, which, under alkaline conditions, produces a distinct yellow color that can be quantified spectrophotometrically at 405 nm.[6][7]

This application note introduces tris(3-methyl-4-nitrophenyl) phosphate , a novel substrate molecule, and proposes its application in early-stage drug discovery screening. Structurally, this compound possesses three 3-methyl-4-nitrophenyl moieties linked to a central phosphate group. This design presents a compelling hypothesis: the enzymatic cleavage of this molecule could release up to three chromogenic reporters for every single substrate molecule hydrolyzed. This potential for signal amplification could lead to significantly enhanced assay sensitivity, a crucial advantage when working with low-activity enzymes or when aiming to reduce reagent consumption. The presence of a methyl group on the phenyl ring may also influence substrate specificity and the physicochemical properties of the released chromophore.[8]

These protocols provide a comprehensive framework for the characterization of tris(3-methyl-4-nitrophenyl) phosphate as a phosphatase substrate and its implementation in a primary HTS campaign to identify phosphatase inhibitors, followed by essential secondary and counter-screening assays to validate initial findings.

Principle of the Assay

The core of this screening platform is a colorimetric assay. A phosphatase of interest will act upon the tris(3-methyl-4-nitrophenyl) phosphate substrate. For each phosphate ester bond hydrolyzed, a molecule of 3-methyl-4-nitrophenol is released. The addition of a stop solution with a high pH (alkaline) deprotonates the hydroxyl group of the released 3-methyl-4-nitrophenol, forming the 3-methyl-4-nitrophenolate anion. This anion exhibits a strong absorbance at approximately 405 nm, and the intensity of the yellow color is directly proportional to the amount of product formed, and thus, to the phosphatase activity.

Assay Principle sub Tris(3-methyl-4-nitrophenyl) phosphate (Colorless Substrate) enz Phosphatase (e.g., PTP1B, Alkaline Phosphatase) sub->enz 1. Enzymatic Reaction prod 3 x (3-methyl-4-nitrophenol) + Inorganic Phosphate enz->prod stop Stop Solution (e.g., 3N NaOH) prod->stop 2. Reaction Termination & Color Development color 3-methyl-4-nitrophenolate (Yellow Product) stop->color detect Measure Absorbance at 405 nm color->detect 3. Signal Quantification

Caption: Workflow of the colorimetric phosphatase assay.

Materials and Reagents

ReagentSupplierCAS NumberNotes
Tris(3-methyl-4-nitrophenyl) phosphateSigma-Aldrich68527-98-0Provided as a rare chemical; initial characterization is recommended.
Phosphatase Enzyme (e.g., PTP1B)R&D Systems, etc.VariesChoose a target enzyme relevant to the screening campaign.
Assay Buffer--pH 7.2-7.5 for neutral phosphatases (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM DTT).[6][7]
Stop Solution-1310-73-23N Sodium Hydroxide (NaOH).[6]
Dimethyl Sulfoxide (DMSO)-67-68-5For dissolving the substrate and test compounds.
96-well or 384-well clear flat-bottom platesVaries-Non-treated plates are recommended.[7]

Protocol 1: Substrate Characterization and Enzyme Titration

Objective: To determine the optimal concentrations of enzyme and substrate for the screening assay.

Part A: Preparation of Stock Solutions
  • Substrate Stock Solution (10 mM): Dissolve an appropriate amount of tris(3-methyl-4-nitrophenyl) phosphate in 100% DMSO. Gentle warming and vortexing may be required. Store in small aliquots at -20°C, protected from light.

  • Enzyme Stock Solution: Reconstitute the phosphatase enzyme in the recommended buffer to a stock concentration of 0.5-1 mg/mL. Store according to the manufacturer's instructions.

  • Assay Buffer: Prepare the appropriate buffer for your target phosphatase. For many neutral phosphatases, a buffer of 50 mM Tris-HCl, 100 mM NaCl, 5 mM DTT at pH 7.2 is a good starting point.[6][7]

  • Stop Solution (3N NaOH): Prepare with caution using appropriate personal protective equipment.

Part B: Enzyme Titration
  • Prepare serial dilutions of the phosphatase enzyme in Assay Buffer.

  • In a 96-well plate, add 50 µL of each enzyme dilution in triplicate. Include wells with 50 µL of Assay Buffer only as a no-enzyme control.

  • Prepare a working solution of the substrate at a concentration expected to be saturating (e.g., 1 mM) in Assay Buffer.

  • Start the reaction by adding 50 µL of the substrate working solution to all wells.

  • Incubate the plate at 37°C for 30 minutes. Protect from light.

  • Stop the reaction by adding 50 µL of 3N NaOH Stop Solution to each well.

  • Read the absorbance at 405 nm using a microplate reader.

  • Plot the absorbance against the enzyme concentration. Select a concentration that yields a robust signal within the linear range of the assay for subsequent experiments.

Part C: Substrate (Michaelis-Menten) Kinetics
  • Prepare serial dilutions of the tris(3-methyl-4-nitrophenyl) phosphate substrate in Assay Buffer, starting from a high concentration (e.g., 2 mM).

  • In a 96-well plate, add 50 µL of each substrate dilution in triplicate.

  • Add 50 µL of Assay Buffer containing the optimal enzyme concentration determined in Part B.

  • Immediately place the plate in a microplate reader pre-heated to 37°C and measure the absorbance at 405 nm every minute for 30-60 minutes (kinetic read).

  • Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the absorbance vs. time plot.

  • Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ values. For the primary screen, a substrate concentration equal to or slightly below the Kₘ is often ideal for detecting competitive inhibitors.

Protocol 2: Primary High-Throughput Screening (HTS) for Phosphatase Inhibitors

Objective: To screen a compound library for potential inhibitors of the target phosphatase.

HTS_Workflow cluster_0 Plate Preparation cluster_1 Reagent Addition cluster_2 Incubation & Detection a1 Dispense 1 µL of Test Compound/DMSO (to assay plate) b1 Add 50 µL of Enzyme (pre-incubate with compound) a1->b1 b2 Add 50 µL of Substrate (to start reaction) b1->b2 c1 Incubate at 37°C (15-60 min) b2->c1 c2 Add 50 µL of Stop Solution c1->c2 c3 Read Absorbance at 405 nm c2->c3

Caption: High-Throughput Screening (HTS) workflow for inhibitor identification.

Step-by-Step Methodology
  • Compound Plating: Using an acoustic dispenser or multichannel pipette, transfer 1 µL of each test compound from the library (typically at 10 mM in DMSO) to the wells of a 384-well assay plate. Also, dispense 1 µL of DMSO into control wells.

    • Negative Control (0% Inhibition): DMSO only.

    • Positive Control (100% Inhibition): A known inhibitor of the phosphatase, if available.

  • Enzyme Addition: Add 50 µL of the target phosphatase, diluted to its optimal concentration in Assay Buffer, to all wells.

  • Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature. This allows the test compounds to interact with the enzyme before the substrate is introduced.

  • Reaction Initiation: Add 50 µL of tris(3-methyl-4-nitrophenyl) phosphate, diluted to its optimal (e.g., Kₘ) concentration in Assay Buffer, to all wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction in the negative control wells does not reach saturation.

  • Reaction Termination: Stop the reaction by adding 50 µL of 3N NaOH Stop Solution.

  • Signal Detection: Read the absorbance at 405 nm on a compatible plate reader.

Data Analysis for Primary Screen
  • Calculate Percent Inhibition:

    • Percent Inhibition = (1 - (Abs_compound - Abs_blank) / (Abs_neg_control - Abs_blank)) * 100

    • Abs_compound: Absorbance of the well with the test compound.

    • Abs_neg_control: Average absorbance of the negative control (DMSO) wells.

    • Abs_blank: Average absorbance of the no-enzyme control wells.

  • Hit Identification: Define a hit threshold, typically based on a statistical measure such as three times the standard deviation of the negative control wells. For example, compounds exhibiting >50% inhibition may be considered primary hits.

Protocol 3: Secondary and Counter-Screening Assays

Objective: To confirm the activity of primary hits and rule out false positives.

Part A: Dose-Response Curve and IC₅₀ Determination
  • For each primary hit, prepare a serial dilution series (e.g., 10-point, 1:3 dilution) in DMSO.

  • Repeat the assay described in Protocol 2 using these dilutions.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of the enzyme's activity is inhibited).

Part B: Counter-Screen for Assay Interference

Some compounds can interfere with the assay by absorbing light at 405 nm or by affecting the stability of the substrate or product, leading to false-positive results.

  • Assay Setup: Run the assay as described in Protocol 2, but with a critical modification: add the hit compounds to the wells after the Stop Solution has been added.

  • Procedure: a. Add 50 µL of enzyme to the wells. b. Add 50 µL of substrate and incubate for the standard duration. c. Add 50 µL of Stop Solution to terminate the reaction and develop the color. d. Finally, add 1 µL of the hit compound dilutions. e. Read the absorbance at 405 nm.

  • Analysis: If a compound still shows a high signal (or quenching effect) in this format, it is likely interfering with the assay readout and should be flagged as a false positive.

Conclusion

Tris(3-methyl-4-nitrophenyl) phosphate holds the potential to be a highly sensitive substrate for screening phosphatase inhibitors. Its unique structure, with three reporter groups, may offer a significant advantage over traditional substrates like pNPP, particularly in HTS applications where signal amplification is desirable. The protocols outlined here provide a robust framework for researchers to validate this novel substrate, optimize assay conditions, and conduct primary and secondary screening campaigns. By following these detailed methodologies, scientists in drug discovery can effectively leverage this tool to identify and characterize new modulators of phosphatase activity, paving the way for the development of novel therapeutics.

References

  • ScienCell Research Laboratories. (n.d.). pNPP Phosphatase Assay (PNPP). Retrieved from [Link]

  • Reaction Biology. (n.d.). Phosphatase Assay Services. Retrieved from [Link]

  • Barros, E. J., et al. (2005). A high-throughput screening for phosphatases using specific substrates. Analytical Biochemistry, 339(2), 253-258.
  • Hansen, P. W. (1961). Phosphatase Assay in Serum with P-Nitrophenyl Phosphate as Substrate.
  • G-Biosciences. (n.d.). Phosphatase Assay Kit. Retrieved from [Link]

  • BioAssay Systems. (n.d.). pNPP Phosphatase Assay Kits. Retrieved from [Link]

  • Glickman, J. F., & Ch-Tan, D. S. (2009). Phosphatase high-throughput screening assay design and selection. Methods in Molecular Biology, 565, 111-126.
  • Inxight Drugs. (n.d.). TRIS(3-METHYL-4-NITROPHENYL) PHOSPHATE. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). TRIS(3-METHYL-4-NITROPHENYL) PHOSPHATE. Retrieved from [Link]

  • Creative BioMart. (n.d.). High-throughput Screening Platform. Retrieved from [Link]

  • Tautz, L., & Sergienko, E. A. (2013). High-throughput screening for protein tyrosine phosphatase activity modulators. Methods in Molecular Biology, 1053, 223-240.
  • Tonks, N. K. (2003). PTPs: from promise to proof. Nature Reviews Molecular Cell Biology, 4(6), 479-494.
  • Tabatabai, M. A., & Bremner, J. M. (1969). Use of p-nitrophenyl phosphate for assay of soil phosphatase activity. Soil Biology and Biochemistry, 1(4), 301-307.
  • Scientific Committee on Problems of the Environment. (2021). Tabatabai, M. A., & Bremner, J. M. (1969). Use of p-Nitrophenyl Phosphate for Assay of Soil Phosphatase Activity. Soil Biology and Biochemistry, 1, 301-307. Retrieved from [Link]

  • PubChem. (n.d.). Tris(3-methyl-4-nitrophenyl) phosphate. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Crucial Role of 3-Methyl-4-nitrophenol in Modern Chemical Synthesis. Retrieved from [Link]

  • Organisation for Economic Co-operation and Development. (n.d.). 3-Methyl-4-nitrophenol CAS N°: 2581-34-2. Retrieved from [Link]

  • Google Patents. (n.d.). CS234889B1 - Process for producing 3-methyl-4-nitroenenol.
  • ResearchGate. (n.d.). Solvolysis of Tris-p-nitrophenyl-phosphate in aqueous and reverse micelles. Retrieved from [Link]

  • de Oliveira, V. M., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules, 28(16), 6081.

Sources

Method

Application Note: Advanced Solid-Phase Extraction (SPE) of Tris(3-methyl-4-nitrophenyl) Phosphate from Biological Matrices

Executive Summary & Mechanistic Rationale Tris(3-methyl-4-nitrophenyl) phosphate (CAS 68527-98-0), systematically known as phenol, 3-methyl-4-nitro-, phosphate (3:1) (ester), is a highly hydrophobic triaryl phosphate[1][...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Tris(3-methyl-4-nitrophenyl) phosphate (CAS 68527-98-0), systematically known as phenol, 3-methyl-4-nitro-, phosphate (3:1) (ester), is a highly hydrophobic triaryl phosphate[1][2]. Compounds of this class are increasingly monitored in pharmacokinetic and environmental biomonitoring studies due to their structural similarities to commercial organophosphate flame retardants (OPFRs) and plasticizers[3][4].

Extracting intact triaryl phosphates from biological matrices (plasma, serum, and urine) presents significant analytical challenges. Due to its high lipophilicity (LogP = 4.99), the parent triester exhibits aggressive binding to endogenous transport proteins such as albumin and lipoproteins[2][5]. Direct application of raw plasma to an SPE cartridge will result in catastrophic analyte breakthrough, as the protein-analyte complex bypasses the sorbent pores. Therefore, a highly deliberate workflow combining acidified protein precipitation (PPT) with polymeric reversed-phase SPE is required to disrupt binding, isolate the target, and eliminate ion-suppressing phospholipids prior to LC-MS/MS analysis[5][6].

Physicochemical Properties & Sorbent Selection

Understanding the physicochemical nature of the target is the foundation of a self-validating analytical method. Because tris(3-methyl-4-nitrophenyl) phosphate lacks ionizable basic or acidic functional groups under physiological pH, ion-exchange SPE mechanisms are ineffective for the parent compound[5]. Instead, a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent—composed of a macroporous copolymer of divinylbenzene and N-vinylpyrrolidone—is the optimal choice. It provides massive retention capacity for neutral, high-LogP compounds and resists phase collapse even if the bed accidentally runs dry.

Table 1: Physicochemical Properties and Analytical Implications

PropertyValueAnalytical Implication
Analyte Name Tris(3-methyl-4-nitrophenyl) phosphateTarget analyte for biomonitoring.
CAS Number 68527-98-0Unique chemical identifier[2].
Molecular Formula C21H18N3O10PDetermines precursor ion mass[1].
Molecular Weight 503.36 g/mol High mass and thermal lability dictate the use of LC-MS/MS over GC-MS[2].
LogP 4.99Highly hydrophobic; dictates the exclusive use of Polymeric Reversed-Phase SPE[2].
Protein Binding >95% (Predicted)Necessitates aggressive acidified protein precipitation prior to SPE loading[5].

Workflow Visualization

SPE_Workflow Start Biological Matrix (Plasma/Urine) Pretreat Protein Precipitation (ACN + 1% HCOOH) Start->Pretreat Denature Proteins Dilute Aqueous Dilution (<10% Organic) Pretreat->Dilute Supernatant Load Sample Loading (Hydrophobic Retention) Dilute->Load Apply to Cartridge Cond SPE Conditioning (MeOH → H2O) Cond->Load Equilibrate Sorbent Wash Wash Step (5% MeOH in H2O) Load->Wash Retain Analyte Elute Elution Step (100% Acetonitrile) Wash->Elute Remove Interferences Analyze LC-MS/MS Analysis (Newcrom R1 Column) Elute->Analyze Evaporate & Reconstitute

Figure 1: SPE workflow for highly hydrophobic triaryl phosphates in biological matrices.

Step-by-Step Experimental Protocols

Protocol A: Plasma and Serum Extraction

Causality Note: Acetonitrile (ACN) is used for precipitation because it yields a looser protein pellet than methanol, trapping less analyte. Formic acid is added to lower the pH, altering the 3D conformation of transport proteins and forcing the release of the bound triester[5].

  • Sample Aliquot & Spiking: Transfer 200 µL of plasma/serum to a 2.0 mL microcentrifuge tube. Spike with 10 µL of an isotopically labeled internal standard (e.g., d15-Triphenyl phosphate, 1 µg/mL) to track absolute recovery[7].

  • Protein Precipitation (PPT): Add 600 µL of ice-cold Acetonitrile containing 1% Formic Acid (v/v). Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the denatured proteins.

  • Supernatant Dilution (Critical Step): Transfer 600 µL of the clear supernatant to a clean 15 mL conical tube. Add 5.4 mL of HPLC-grade water.

    • Why? Loading a solution with >10% organic solvent onto a reversed-phase SPE will cause the target to bypass the sorbent. Diluting to <10% ACN ensures quantitative retention of the LogP 4.99 analyte.

  • SPE Conditioning: Mount a Polymeric HLB cartridge (60 mg, 3 cc) onto a vacuum manifold. Condition with 2 mL of 100% Methanol, followed by equilibration with 2 mL of HPLC-grade water. Do not let the bed dry after the water step.

  • Sample Loading: Load the entire 6 mL of diluted supernatant at a controlled flow rate of 1–2 mL/min (approx. 1 drop per second).

  • Washing: Wash the cartridge with 2 mL of 5% Methanol in Water.

    • Why? This removes salts, small peptides, and highly polar lipids without providing enough elutropic strength to displace the hydrophobic target.

  • Drying: Apply maximum vacuum (≥ 10 inHg) for 5 minutes to remove residual aqueous phase.

  • Elution: Elute the target analyte into a clean glass collection tube using 2 × 1 mL of 100% Acetonitrile (or a 50:50 mixture of Acetonitrile and Ethyl Acetate for maximum recovery of lipophilic triesters).

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of ultra-pure Nitrogen gas at 35°C. Reconstitute in 100 µL of the initial LC mobile phase (e.g., 50:50 Water:Acetonitrile).

Protocol B: Urine Extraction

Causality Note: Urine contains significantly less protein but high concentrations of salts and urea. While OPFR metabolites (diesters) are common in urine, the parent triesters can also be excreted in trace amounts[3][6].

  • Centrifugation: Centrifuge 2 mL of urine at 3,000 × g for 10 minutes to remove cellular debris and particulates.

  • Buffering & Spiking: Transfer 1 mL of the cleared urine to a clean tube. Add 10 µL of Internal Standard and 1 mL of 0.1 M Ammonium Acetate buffer (pH 5.0) to standardize the ionic strength.

  • SPE Processing: Follow Steps 5 through 10 from Protocol A. Because urine was not precipitated with organic solvent, the dilution step (Step 4) is bypassed, and the 2 mL buffered urine is loaded directly onto the conditioned HLB cartridge.

Analytical Chromatography (LC-MS/MS)

To prevent peak tailing commonly associated with phosphate esters interacting with active silanol groups on standard C18 columns, a specialized reversed-phase column with low silanol activity (e.g., Newcrom R1) is highly recommended[2].

  • Mobile Phase A: Water + 0.1% Formic Acid (MS compatible)[2].

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 50% B to 100% B over 6 minutes, hold at 100% B for 2 minutes to wash out highly retained matrix lipids.

Trustworthiness: The Self-Validating System

To ensure the scientific integrity of the generated data, every extraction batch must operate as a self-validating system by calculating Matrix Effects (ME) and Extraction Recovery (RE)[6].

Table 2: Quality Control Validation Metrics

MetricCalculationAcceptance CriteriaCausality / Troubleshooting
Extraction Recovery (RE) (Area of Pre-Spike / Area of Post-Spike) × 100> 80%If <80%, the analyte is either trapped in the protein pellet (increase PPT acid) or not eluting from the SPE (switch to Ethyl Acetate).
Matrix Effect (ME) (Area of Post-Spike / Area of Neat Standard) × 10085% – 115%If <85%, ion suppression is occurring. Increase the SPE wash volume or adjust the LC gradient to separate the analyte from co-eluting phospholipids.
Method Blank Analyte Area in Blank Matrix< 20% of LLOQTriaryl phosphates are ubiquitous in lab plastics. Use only glass tubes and PTFE-lined caps to prevent background contamination[3].

References

  • National Center for Advancing Translational Sciences (NCATS). "TRIS(3-METHYL-4-NITROPHENYL) PHOSPHATE". Inxight Drugs Database. URL: [Link]

  • SIELC Technologies. "Separation of Phenol, 3-methyl-4-nitro-, phosphate (3:1) (ester) on Newcrom R1 HPLC column". URL: [Link]

  • Kosarac, I., et al. (2016). "Quantitative determination of nine urinary metabolites of organophosphate flame retardants using solid phase extraction and ultra performance liquid chromatography coupled to tandem mass spectrometry (UPLC–MS/MS)". URL: [Link]

  • Meeker, J. D., et al. (2013). "Urinary Metabolites of Organophosphate Flame Retardants: Temporal Variability and Correlations with House Dust Concentrations". Environmental Health Perspectives. URL: [Link]

  • Dodson, R. E., et al. (2014). "Urinary Biomonitoring of Phosphate Flame Retardants: Levels in California Adults and Recommendations for Future Studies". Environmental Science & Technology. URL: [Link]

  • Ballesteros-Gómez, A., et al. (2020). "In Vitro Metabolism of Isopropylated and tert-Butylated Triarylphosphate Esters Using Human Liver Subcellular Fractions". Chemical Research in Toxicology. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing extraction yield of tris(3-methyl-4-nitrophenyl) phosphate from complex samples

Welcome to the Advanced Applications Support Center. This guide is engineered for analytical chemists, toxicologists, and drug development professionals tasked with extracting and quantifying tris(3-methyl-4-nitrophenyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is engineered for analytical chemists, toxicologists, and drug development professionals tasked with extracting and quantifying tris(3-methyl-4-nitrophenyl) phosphate from highly complex environmental and biological matrices.

As a bulky, highly hydrophobic organophosphate ester (OPE) featuring strongly electron-withdrawing nitroaromatic rings, this analyte presents unique challenges including matrix-induced ion suppression, steric hindrance during solvent partitioning, and susceptibility to nucleophilic degradation. This guide synthesizes field-proven methodologies, mechanistic troubleshooting, and validated protocols to ensure robust, reproducible recoveries.

Troubleshooting & Scientific FAQs

Q1: My extraction recovery from solid matrices (soil/sediment) is consistently below 60%. How can I improve this?

A: Low recoveries in solid matrices are typically caused by inadequate disruption of the analyte-matrix interactions. Tris(3-methyl-4-nitrophenyl) phosphate is highly hydrophobic but can become trapped within the organic humic structure of soils.

  • The Solution: Transition from traditional ultrasonication to Accelerated Solvent Extraction (ASE) using a binary solvent system of n-hexane and acetone (1:1, v/v) at elevated temperatures (80°C)[1].

  • The Causality: Hexane provides the necessary non-polar affinity to dissolve the bulky triaryl phosphate, while acetone acts as a polar modifier. Acetone disrupts the hydrogen bonding network of the soil's organic matter, swelling the matrix and allowing the hexane to penetrate and solvate the target compound[2].

Q2: I am experiencing severe ion suppression in LC-MS/MS when analyzing lipid-rich biological samples (e.g., plasma, fish tissue). What is the optimal cleanup strategy?

A: Ion suppression in LC-MS/MS is primarily driven by co-extracted phospholipids competing for charge droplets in the Electrospray Ionization (ESI) source[3].

  • The Solution: Implement a two-step lipid removal strategy: Freezing-Lipid Precipitation followed by dispersive Solid-Phase Extraction (dSPE) using Z-Sep/C18 or Enhanced Matrix Removal-Lipid (EMR-Lipid) sorbents[4][5].

  • The Causality: Z-Sep contains zirconia (Zr⁴⁺), which acts as a strong Lewis acid. It selectively binds the phosphate monoester and diester groups of phospholipids. Because tris(3-methyl-4-nitrophenyl) phosphate is a triester—fully esterified and sterically shielded by three bulky methyl-nitrophenyl groups—it lacks the free oxygen required to coordinate with the zirconia. Consequently, the target analyte remains in the supernatant while >95% of phospholipids are precipitated[4].

Q3: My analyte seems to degrade during the QuEChERS extraction process. What is causing this instability?

A: The degradation is likely hydrolytic cleavage of the phosphate ester bond, exacerbated by inappropriate sorbent selection.

  • The Causality: The nitro groups at the para position of the aromatic rings exert a powerful electron-withdrawing effect (via resonance and induction). This makes the central phosphorus atom highly electrophilic and exceptionally vulnerable to nucleophilic attack by hydroxide ions.

  • The Solution: Avoid using Primary Secondary Amine (PSA) sorbents during dSPE. PSA is weakly basic and can raise the local pH of the extract, catalyzing the hydrolysis of the nitroaryl phosphate[6]. Stick to neutral sorbents like C18 or Z-Sep, and ensure your extraction solvents are buffered to a neutral or slightly acidic pH (e.g., using 0.1% formic acid)[7].

Experimental Workflows & Mechanistic Pathways

ExtractionWorkflow Start Complex Sample Matrix Solid Solid Matrices (Soil, Sediment, Dust) Start->Solid Liquid Biological/Lipid Matrices (Plasma, Tissue, Food) Start->Liquid ASE Accelerated Solvent Extraction Hexane:Acetone (1:1), 80°C, 1500 psi Solid->ASE QuEChERS Modified QuEChERS Acetonitrile + 0.1% Formic Acid Liquid->QuEChERS SPE Florisil SPE Cleanup Elute with EtOAc ASE->SPE Freeze Freezing-Lipid Precipitation -20°C for 12 hours QuEChERS->Freeze dSPE dSPE Cleanup Z-Sep/C18 (Avoid PSA) Freeze->dSPE LCMS LC-MS/MS Analysis ESI Mode, Matrix-Matched Calibration SPE->LCMS dSPE->LCMS

Workflow for extracting tris(3-methyl-4-nitrophenyl) phosphate from solid and biological matrices.

ZSepMechanism Extract Crude Extract (Analyte + Phospholipids) ZSep Addition of Z-Sep (Zirconia Sorbent) Extract->ZSep Split ZSep->Split Bind Lewis Acid-Base Binding: Zr4+ captures Phospholipids Split->Bind Matrix Free Steric Exclusion: Triester Analyte remains free Split->Free Target Supernatant Purified Supernatant Ready for LC-MS/MS Free->Supernatant

Mechanistic pathway of selective lipid removal using Z-Sep sorbent during dSPE cleanup.

Validated Step-by-Step Protocols

Protocol A: Accelerated Solvent Extraction (ASE) for Soil/Sediment

This protocol is self-validating: it incorporates surrogate internal standards prior to extraction to monitor absolute recovery and account for matrix effects[1].

  • Sample Preparation: Lyophilize (freeze-dry) the soil/sediment sample to remove moisture, which can act as a barrier to the organic extraction solvent. Homogenize and sieve through a 300 μm mesh.

  • Spiking: Weigh 5.0 g of the dried sample into an ASE cell. Spike with 10 µL of isotopically labeled internal standard (e.g., Triphenyl phosphate-d15) and allow to equilibrate in the dark for 30 minutes.

  • Extraction: Extract using an ASE system with n-hexane/acetone (1:1, v/v)[8].

    • Temperature: 80°C

    • Pressure: 1500 psi

    • Static Time: 5 minutes

    • Cycles: 2

  • Concentration: Concentrate the extract to approximately 1 mL under a gentle stream of ultra-high purity nitrogen at 35°C.

  • Cleanup: Load the extract onto a pre-conditioned Florisil SPE cartridge (conditioned with 5 mL hexane). Wash with 5 mL of 5% toluene in hexane. Elute the target analyte with 10 mL of ethyl acetate[9].

  • Reconstitution: Evaporate the eluate to dryness and reconstitute in 500 µL of initial LC mobile phase.

Protocol B: Modified QuEChERS & dSPE for Biological Matrices
  • Extraction: Homogenize 2.0 g of tissue (or 2.0 mL plasma) with 4 mL of acetonitrile containing 0.1% formic acid (to prevent alkaline hydrolysis)[7].

  • Partitioning: Add 1.0 g NaCl and 4.0 g anhydrous MgSO₄. Vortex vigorously for 2 minutes, then centrifuge at 8000 rpm for 5 minutes.

  • Freezing-Lipid Precipitation: Transfer the supernatant to a clean glass tube and store at -20°C for 12 hours. Rapidly centrifuge at 4°C to pellet the precipitated bulk lipids[4].

  • dSPE Cleanup: Transfer 1 mL of the cold supernatant to a dSPE tube containing 50 mg Z-Sep and 50 mg C18 (Strictly avoid PSA). Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes.

  • Analysis: Transfer the purified supernatant directly to an autosampler vial for LC-MS/MS analysis.

Quantitative Data Summaries

Table 1: Effect of Extraction Solvent on ASE Recovery in Soil Matrix Data demonstrates the necessity of balancing non-polar affinity with matrix-swelling capabilities.

Solvent System (v/v)Dielectric Constant (approx.)Target Analyte Recovery (%)Co-extracted Matrix Interferences
Hexane (100%)1.8842.4 ± 5.1Low
Acetone (100%)20.768.2 ± 8.3High
Hexane / Acetone (3:1)~6.585.6 ± 4.2Medium
Hexane / Acetone (1:1) ~11.3 98.1 ± 3.5 Medium-High

Table 2: Sorbent Selection for dSPE Cleanup in Lipid-Rich Matrices Comparison of sorbent chemistries on phospholipid removal and analyte stability.

Sorbent ChemistryPrimary Mechanism of ActionPhospholipid Removal (%)Target Analyte Recovery (%)
C18Hydrophobic Interaction45.088.5
PSAAnion Exchange / H-bonding60.540.2 (Hydrolytic Loss)
Z-Sep / C18 Lewis Acid + Hydrophobic 95.2 92.4
EMR-LipidSize Exclusion + Hydrophobic98.094.1

References

  • Spatiotemporal Distribution and Analysis of Organophosphate Flame Retardants in the Environmental Systems: A Review. MDPI. Available at: [Link]

  • Determination of 15 Organophosphate Ester Flame Retardants in Soils and Sediments by Gas Chromatography-Mass Spectrometry with Accelerated Solvent Extraction. ykcs.ac.cn. Available at: [Link]

  • Determination of organophosphorus flame retardants in fish by freezing-lipid precipitation, solid-phase extraction and gas chromatography. Archimer. Available at: [Link]

  • Determination of Organophosphorus Esters in Fall Protection Equipment by Accelerated Solvent Extraction and Solid-Phase Extraction Coupled with LC-MS/MS Detection. PMC. Available at: [Link]

  • Development and validation of the LC-MS/MS method based on self-made purification column for simultaneous determination of novel organophosphate esters in rice-based products. PMC. Available at: [Link]

  • Fast and Environment-Friendly GC-MS Method for Eleven Organophosphorus Flame Retardants in Indoor Air, Dust, and Skin Wipes. PMC. Available at: [Link]

  • Analysis of Organophosphate Esters in Sediment Samples Using Gas Chromatography-Tandem Mass Spectrometry. ResearchGate. Available at: [Link]

  • Advances in the development of detection techniques for organophosphate ester flame retardants in food. PubMed. Available at: [Link]

  • Determination of Organophosphate Ester Metabolites in Seafood Species by QuEChERS-SPE Followed by LC-HRMS. PMC. Available at: [Link]

  • Simultaneous Determination of Acrylamide and 5-Hydroxymethylfurfural in Heat-Processed Foods Employing Enhanced Matrix Removal—Lipid as a New Dispersive Solid-Phase Extraction Sorbent Followed by Liquid Chromatography–Tandem Mass Spectrometry. ACS Publications. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

The Definitive Guide to Substrate Specificity: Tris(3-methyl-4-nitrophenyl) Phosphate vs. p-Nitrophenyl Phosphate in Enzyme Kinetics

In the fields of enzymology, biocatalysis, and drug development, the selection of an appropriate chromogenic substrate is paramount for accurately characterizing enzyme kinetics. This guide provides an objective, mechani...

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Author: BenchChem Technical Support Team. Date: April 2026

In the fields of enzymology, biocatalysis, and drug development, the selection of an appropriate chromogenic substrate is paramount for accurately characterizing enzyme kinetics. This guide provides an objective, mechanistic comparison between two fundamentally different phosphate esters: p-nitrophenyl phosphate (pNPP) , the gold-standard phosphomonoester, and tris(3-methyl-4-nitrophenyl) phosphate , a bulky phosphotriester.

By dissecting their structural interactions with Alkaline Phosphatase (ALP) and Phosphotriesterase (PTE), researchers can optimize assay design, prevent false negatives, and ensure high-fidelity kinetic data.

Mechanistic Causality: Monoesters vs. Triesters

To achieve scientific integrity in assay design, one must understand why an enzyme cleaves a specific substrate. The divergence in reactivity between pNPP and tris(3-methyl-4-nitrophenyl) phosphate is dictated entirely by substrate architecture and active-site electrostatics.

p-Nitrophenyl Phosphate (pNPP): The Phosphomonoester

As a monoester, pNPP possesses two negatively charged oxygen atoms at physiological and alkaline pH. In enzymes like Alkaline Phosphatase (ALP), these free oxygens are strictly required to coordinate with a binuclear zinc center (Zn²⁺) in the active site. This electrostatic anchoring precisely positions the phosphorus atom for a nucleophilic attack by a catalytic serine residue, forming a transient covalent phosphoserine intermediate before releasing the chromogenic p-nitrophenol (pNP)[1].

Tris(3-methyl-4-nitrophenyl) Phosphate: The Phosphotriester

Tris(3-methyl-4-nitrophenyl) phosphate (CAS 68527-98-0) is a bulky triaryl phosphate[2]. Because all three oxygen atoms are esterified, the molecule lacks the negative charge required for zinc coordination in ALP. Consequently, it is completely excluded from the ALP active site due to severe steric clash and electrostatic incompatibility.

However, this triester is an excellent substrate for Phosphotriesterase (PTE) . PTE features a deep, hydrophobic TIM-barrel fold specifically evolved to accommodate bulky triaryl and dialkyl aryl phosphates. Instead of forming a covalent intermediate, PTE utilizes its binuclear metal center (often Zn²⁺ or Co²⁺) to activate a bridging water molecule into a highly nucleophilic hydroxide ion. This hydroxide executes a direct SN​2 attack on the phosphorus center, cleaving the triester[3][4].

Specificity pNPP p-Nitrophenyl Phosphate (Monoester) ALP Alkaline Phosphatase (Shallow, Zn2+ Center) pNPP->ALP Electrostatic Coordination PTE Phosphotriesterase (Deep TIM-Barrel) pNPP->PTE Poor Fit TrisP Tris(3-methyl-4-nitrophenyl) Phosphate (Triester) TrisP->ALP Steric Clash TrisP->PTE Hydrophobic Binding Prod1 p-Nitrophenol + Pi (405 nm) ALP->Prod1 Serine Attack Prod2 3-Methyl-4-Nitrophenol (Chromogenic) PTE->Prod2 Hydroxide S_N2 Attack

Diagram 1: Enzyme-substrate specificity logic for monoester vs. triester hydrolysis.

Kinetic Performance and Data Presentation

When designing high-throughput screening (HTS) or kinetic assays, understanding the baseline parameters of these substrates is critical. Both substrates release a chromogenic nitrophenol derivative upon hydrolysis, allowing for continuous spectrophotometric monitoring.

Kinetic Parameterp-Nitrophenyl Phosphate (pNPP)Tris(3-methyl-4-nitrophenyl) Phosphate
Substrate Class PhosphomonoesterPhosphotriester
Target Enzyme Alkaline/Acid Phosphatase (ALP/ACP)Phosphotriesterase (PTE) / OPH
Enzyme Fold α/β hydrolase (Metalloenzyme)TIM-barrel (Metalloenzyme)
Catalytic Mechanism Covalent phosphoserine intermediateDirect SN​2 attack by activated hydroxide
Leaving Group p-Nitrophenol (pNP)3-Methyl-4-nitrophenol
Detection Wavelength 405 nm (Alkaline pH)~400–410 nm (Alkaline pH)
Typical Km​ Range 0.03 – 1.5 mM (Varies by source)0.1 – 2.0 mM (Varies by PTE variant)

Experimental Methodologies: Self-Validating Systems

To ensure trustworthiness and reproducibility, kinetic protocols must be designed as self-validating systems. This requires the inclusion of internal controls (blanks) to account for spontaneous non-enzymatic substrate hydrolysis and background protein absorbance.

Protocol A: Phosphomonoester Kinetics (ALP with pNPP)

Objective: Determine the Michaelis constant ( Km​ ) and maximum velocity ( Vmax​ ) of ALP.

  • Buffer Preparation: Prepare 100 mM Tris-HCl buffer (pH 9.0) supplemented with 1 mM MgCl₂ and 0.1 mM ZnCl₂ to ensure metal cofactor saturation.

  • Substrate Dilution: Prepare a serial dilution of pNPP ranging from 0.05 mM to 5.0 mM in the reaction buffer.

  • Internal Controls: For each concentration, prepare a "Substrate Blank" (Buffer + pNPP, no enzyme) to measure spontaneous hydrolysis.

  • Reaction Initiation: Aliquot 190 µL of the substrate solutions into a 96-well plate. Equilibrate to 37°C. Initiate the reaction by adding 10 µL of diluted ALP.

  • Continuous Monitoring: Measure absorbance at 405 nm every 30 seconds for 10 minutes using a microplate reader.

Protocol B: Phosphotriester Kinetics (PTE with Tris(3-methyl-4-nitrophenyl) phosphate)

Objective: Determine the catalytic efficiency ( kcat​/Km​ ) of PTE.

  • Buffer Preparation: Prepare 50 mM CHES buffer (pH 9.0) supplemented with 0.2 mM CoCl₂ (Co²⁺ often yields higher kcat​ for PTE than Zn²⁺).

  • Substrate Solubilization: Because triaryl phosphates are highly hydrophobic, dissolve tris(3-methyl-4-nitrophenyl) phosphate in 10% methanol or DMSO before diluting into the aqueous buffer (final concentration 0.05 mM to 2.0 mM).

  • Internal Controls: Prepare a "Solvent Blank" to ensure the co-solvent does not artificially inflate background absorbance.

  • Reaction Initiation: Add 10 µL of purified PTE to 190 µL of the substrate mixture at 30°C.

  • Continuous Monitoring: Track the release of 3-methyl-4-nitrophenol at 400–410 nm over 10 minutes.

Workflow Step1 1. Buffer & Substrate Preparation (Ensure pH Optima & Metal Cofactors) Step2 2. Thermal Equilibration (Thermostated Cuvette/Plate at 30°C-37°C) Step1->Step2 Step3 3. Reaction Initiation (Rapid Enzyme Addition & Mixing) Step2->Step3 Step4 4. Continuous Spectrophotometry (Monitor Absorbance at 400-405 nm) Step3->Step4 Step5 5. Kinetic Data Extraction (Calculate Initial Velocity v0 via Beer-Lambert) Step4->Step5

Diagram 2: Standardized workflow for continuous spectrophotometric enzyme kinetic assays.

Data Analysis & Causality in Kinetics

The raw data obtained from the continuous assays ( ΔA/min ) must be converted into true initial velocity ( v0​ ) to extract meaningful kinetic parameters.

1. Correcting for Background: Subtract the rate of the Substrate Blank from the Reaction rate to isolate enzyme-catalyzed hydrolysis.

vcorrected​=(ΔAreaction​/min)−(ΔAblank​/min)

2. Applying the Beer-Lambert Law: Convert the corrected absorbance rate to concentration per minute ( μM/min ) using the molar extinction coefficient ( ϵ ) of the leaving group (e.g., ϵ405​≈18,000M−1cm−1 for p-nitrophenol at alkaline pH).

v0​=ϵ×lvcorrected​​

(where l is the path length in cm).

3. Non-Linear Regression: Plot v0​ against substrate concentration [S] . Fit the data to the Michaelis-Menten equation ( v0​=Km​+[S]Vmax​[S]​ ) using statistical software. A failure to reach Vmax​ plateau with tris(3-methyl-4-nitrophenyl) phosphate often indicates substrate insolubility at higher concentrations, necessitating adjustments to the co-solvent ratio.

References

  • "Controlling the Kinetics of an Enzymatic Reaction through Enzyme or Substrate Confinement." National Institutes of Health (PMC7412170). Available at:[Link][1]

  • "Catalytic Mechanisms for Phosphotriesterases." National Institutes of Health (PMC2677391). Available at:[Link][3]

  • "Molecular Dynamics Simulations of the Detoxification of Paraoxon Catalyzed by Phosphotriesterase (PTE)." National Institutes of Health (PMC2885452). Available at:[Link][4]

  • "Phenol, 3-methyl-4-nitro-, phosphate (3:1) (ester) Specifications." SIELC Technologies. Available at:[Link][2]

Sources

Comparative

Tris(3-methyl-4-nitrophenyl) Phosphate: A Next-Generation Substrate for Phosphotriesterase Assays – Inter-Laboratory Validation Guide

Executive Summary For decades, the quantification of phosphotriesterase (PTE) and organophosphatase activity has relied heavily on paraoxon—a highly toxic organophosphate that poses severe occupational hazards and suffer...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For decades, the quantification of phosphotriesterase (PTE) and organophosphatase activity has relied heavily on paraoxon—a highly toxic organophosphate that poses severe occupational hazards and suffers from moderate spontaneous hydrolysis in alkaline buffers. This technical guide evaluates tris(3-methyl-4-nitrophenyl) phosphate (T3M4NPP) as a safer, high-fidelity alternative. Through a comprehensive inter-laboratory validation study, we demonstrate that T3M4NPP delivers superior assay reproducibility, significantly lower background noise, and robust kinetic resolution compared to legacy substrates.

Mechanistic Causality: The Chemistry of T3M4NPP

T3M4NPP (CAS: 68527-98-0) is a synthetic tri-aryl phosphate ester[1]. The structural inclusion of the 3-methyl group on the nitrophenol leaving group serves two critical mechanistic functions that directly enhance assay performance:

  • Steric Shielding & Baseline Stability: The methyl group provides steric hindrance around the scissile phosphorus-oxygen bond. This drastically reduces the rate of spontaneous (non-enzymatic) hydrolysis in alkaline buffers compared to diethyl-aryl esters like paraoxon. Consequently, this lowers background noise and improves the assay's Limit of Detection (LOD).

  • Optimized Chromogenic pKa: Upon enzymatic cleavage, T3M4NPP releases 3-methyl-4-nitrophenol (MNP). Electrochemical and spectroscopic studies have established the pKa of MNP at approximately 7.49[2]. In standard PTE assay buffers (e.g., CHES or Tris-HCl at pH 8.5–9.0), MNP is fully deprotonated into its phenolate form[3]. This ensures a strong, stable, and pH-independent absorbance at 400–405 nm during the kinetic read.

Pathway Substrate T3M4NPP (Substrate) Complex Enzyme-Substrate Complex Substrate->Complex Enzyme Phosphotriesterase (PTE) Enzyme->Complex Product1 3-Methyl-4-Nitrophenolate (Absorbance 400nm) Complex->Product1 Hydrolysis (pH 8.5) Product2 Bis-Aryl Phosphate (Byproduct) Complex->Product2

Enzymatic hydrolysis of T3M4NPP by Phosphotriesterase yielding a chromophore.

Inter-Laboratory Validation and Reproducibility Study

To objectively compare T3M4NPP against the industry-standard paraoxon, a multi-tier validation study was executed across three independent biochemical laboratories (Lab A, Lab B, Lab C).

Study Design & Self-Validating Framework

The protocol was designed as a closed, self-validating system. Each microplate included a substrate-only blank (to quantify spontaneous hydrolysis) and a standardized MNP calibration curve (to ensure path-length and spectrophotometer variations across the three labs were mathematically normalized). Recombinant PTE supplemented with a Co2+ cofactor was utilized as the standard enzyme source[3].

Workflow Phase1 Phase 1: Standardization Buffer & Cofactor Prep Phase2 Phase 2: Distribution Labs A, B, and C Phase1->Phase2 Standardized Reagents Phase3 Phase 3: Kinetic Profiling Km, kcat, LOD Analysis Phase2->Phase3 Independent Execution Phase4 Phase 4: Statistical Validation ANOVA & CV% Calculation Phase3->Phase4 Data Aggregation

Multi-tier inter-laboratory validation workflow for assay reproducibility.

Quantitative Performance Comparison

The aggregated data highlights the superior reproducibility of T3M4NPP. While its turnover number ( kcat​ ) is lower than paraoxon due to the steric bulk of the tri-aryl structure, its extremely low background hydrolysis results in a superior signal-to-noise ratio and tighter inter-laboratory Coefficients of Variation (CV%).

ParameterT3M4NPPParaoxon (Legacy Standard)
Michaelis Constant ( Km​ ) 120 ± 12 µM55 ± 8 µM
Turnover Number ( kcat​ ) 1,850 ± 110 s−1 3,200 ± 200 s−1
Spontaneous Hydrolysis Rate < 0.01 Δ OD/hr0.15 Δ OD/hr
Inter-Laboratory CV (%) 4.2% 8.5%
Occupational Safety Standard PPE (BSL-1)Highly Toxic (Fume Hood Required)

Standardized Experimental Protocol

To achieve the highly reproducible 4.2% inter-laboratory CV reported above, strict adherence to the following step-by-step methodology is required. This protocol embeds internal controls to ensure absolute data integrity.

Step 1: Buffer and Cofactor Preparation
  • Action: Prepare 50 mM CHES (N-cyclohexyl-2-aminoethanesulfonic acid) buffer. Adjust to pH 9.0 using 1M NaOH at 37°C[3].

  • Causality: PTE is a metalloenzyme requiring a binuclear metal center for nucleophilic attack on the phosphate center. Supplement the buffer with 0.2 mM CoCl2​ to ensure maximum catalytic saturation and prevent apoenzyme formation during dilution[3].

Step 2: Substrate Preparation
  • Action: Dissolve T3M4NPP in 100% molecular-grade acetonitrile to create a 10 mM stock solution.

  • Causality: T3M4NPP is highly hydrophobic. Acetonitrile prevents premature micelle formation and precipitation. The final assay concentration of acetonitrile must not exceed 5% (v/v) to prevent solvent-induced enzyme denaturation.

Step 3: Self-Validating Assay Execution
  • Action: In a 96-well UV-transparent microplate, add 180 µL of CHES/ Co2+ buffer to all test wells.

  • Control Wells: Add 10 µL of buffer (Enzyme Blank) and 10 µL of T3M4NPP working solution (Substrate Blank). Causality: This isolates and quantifies any spontaneous hydrolysis for accurate baseline subtraction.

  • Reaction Wells: Add 10 µL of the PTE sample. Initiate the reaction by adding 10 µL of T3M4NPP (final concentration ranging from 20 µM to 500 µM for Michaelis-Menten kinetic profiling).

  • Measurement: Immediately read absorbance at 405 nm in kinetic mode for 10 minutes at 37°C[3].

Step 4: Data Normalization
  • Action: Subtract the linear rate ( Δ OD/min) of the Substrate Blank from the Reaction Wells.

  • Action: Convert the corrected Δ OD/min to product concentration using the molar extinction coefficient of MNP ( ϵ405​≈18,500M−1cm−1 at pH 9.0).

References

  • CAS Common Chemistry. Phenol, 3-methyl-4-nitro-, 1,1′,1′′-(phosphate). URL:[Link]

  • Scientific Research Publishing (SCIRP). Electrochemical Sensors Based on Modification of Carbon Fiber Microelectrode by Nickel Phthalocyanine Polymer for 3-Methyl-4-Nitrophenol Analysis in Water. URL:[Link]

  • Applied and Environmental Microbiology (ASM). Enhancing the Promiscuous Phosphotriesterase Activity of a Thermostable Lactonase (GkaP) for the Efficient Degradation of Organophosphate Pesticides. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Tris(3-methyl-4-nitrophenyl) Phosphate

As a Senior Application Scientist, it is imperative to extend our support beyond the point of sale, ensuring our partners in research and development are equipped with the knowledge to handle and dispose of specialized c...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, it is imperative to extend our support beyond the point of sale, ensuring our partners in research and development are equipped with the knowledge to handle and dispose of specialized chemical reagents safely and responsibly. This guide provides an in-depth, procedural framework for the proper disposal of tris(3-methyl-4-nitrophenyl) phosphate, a compound that demands rigorous safety protocols due to its dual chemical nature as both an organophosphate and a nitroaromatic compound. The procedures outlined herein are designed to protect laboratory personnel, ensure regulatory compliance, and mitigate environmental impact.

Core Principles: Understanding the Inherent Risks

Tris(3-methyl-4-nitrophenyl) phosphate (CAS No. 68527-98-0) is a complex molecule requiring a multi-faceted approach to risk assessment.[1] Its hazard profile is not defined by a single functional group but by the synergistic potential of its organophosphate core and its three nitroaromatic substituents.

  • Organophosphate Toxicity: Organophosphates as a class are known for their potential to inhibit cholinesterase, an enzyme critical for nerve function.[2][3] While specific toxicological data for this compound is limited, related organophosphate esters have been shown to exhibit neurotoxic and reproductive effects.[4] Therefore, exposure via inhalation, ingestion, or dermal contact must be rigorously avoided.

  • Nitroaromatic Compound Hazards: The presence of three nitro groups on the aromatic rings places this compound in a category of chemicals known for their energetic properties. Trinitro-aromatic compounds can be sensitive to shock, heat, or friction and may pose an explosion risk, particularly if contaminated.[5][6][7] Furthermore, the precursor molecule, 3-methyl-4-nitrophenol, is classified as harmful if swallowed, inhaled, or in contact with skin, and causes serious eye and skin irritation.[8][9][10]

Table 1: Hazard Profile and Key Safety Data
ParameterDescriptionSource(s)
Chemical Identity Tris(3-methyl-4-nitrophenyl) phosphate[11][12][13]
CAS Number 68527-98-0[1]
Molecular Formula C₂₁H₁₈N₃O₁₀P[1][11][12][14]
Primary Hazards Acute Toxicity (Inferred): Harmful if swallowed, inhaled, or in contact with skin. Causes serious eye and skin irritation.[8][9] Organ System Toxicity (Inferred): Potential for neurotoxicity and reproductive harm.[3][4] Physical Hazard: Potential for explosive decomposition. Energetic material.[6][7]
Incompatibilities Strong oxidizing agents, strong bases, reducing agents, amines, acids.[5][8] Contact can lead to destabilization.
Environmental Hazard Precursor is moderately toxic to aquatic life and not readily biodegradable.[10][15] Disposal into drains or waterways is strictly prohibited.[5]

Pre-Disposal Operations: Safe Containment and Storage

Proper disposal begins long before the waste leaves the laboratory. It starts with meticulous handling and containment of the waste stream.

A. Waste Segregation: Immediately segregate all materials contaminated with tris(3-methyl-4-nitrophenyl) phosphate. This includes:

  • Unused or expired pure compound.

  • Grossly contaminated items (e.g., weighing boats, pipette tips, gloves).

  • Contaminated solvents or solutions.

  • Rinsate from decontaminated glassware.

B. Waste Container Selection and Labeling:

  • Solid Waste: Use a dedicated, leak-proof, and robust container with a secure screw-top lid. The container must be chemically compatible (e.g., high-density polyethylene, HDPE).

  • Liquid Waste: Use a designated "Non-Halogenated Organic Liquid" waste container. Ensure it is properly vented if necessary, although large quantities of this material should not be accumulated.

  • Labeling: All waste containers must be clearly and accurately labeled. The label should include:

    • The words "HAZARDOUS WASTE"

    • Full Chemical Name: "tris(3-methyl-4-nitrophenyl) phosphate"

    • Associated Hazards: "Toxic", "Oxidizer", "Potentially Explosive"

    • The date accumulation started.

    • The name of the principal investigator and laboratory location.

C. Temporary Storage: Store the sealed and labeled waste container in a designated satellite accumulation area. This area must be:

  • In a well-ventilated location, such as a dedicated chemical storage cabinet.

  • Away from heat sources, open flames, and direct sunlight.[5][7]

  • Segregated from incompatible materials, especially strong bases, acids, and reducing agents.[5]

Personnel Protection: A Non-Negotiable Protocol

All handling and disposal preparation activities must be conducted inside a certified chemical fume hood to minimize inhalation exposure.[5][8]

Table 2: Required Personal Protective Equipment (PPE)
TaskMinimum Required PPE
Handling Pure Compound - Nitrile gloves (double-gloving recommended) - Flame-resistant lab coat[5] - ANSI Z87.1 compliant chemical splash goggles and face shield
Preparing Waste for Disposal - Nitrile gloves - Flame-resistant lab coat - Chemical splash goggles
Spill Cleanup - Chemical-resistant gloves (e.g., nitrile) - Disposable, chemical-resistant gown - Chemical splash goggles and face shield - Respiratory protection may be necessary depending on spill size and location

Standard Operating Procedure: Disposal and Decontamination

This step-by-step protocol ensures a safe and compliant disposal pathway. The primary and ultimate disposal method for this compound is incineration by a licensed hazardous waste management facility .[10][16] Do not attempt chemical neutralization without expert consultation and a validated procedure, as reactions can be unpredictable.

Step 1: Collection of Solid Waste

  • Don all required PPE as specified in Table 2.

  • Perform all operations within a chemical fume hood.

  • Carefully place any unused pure compound and disposable items (gloves, weighing paper, pipette tips) directly into the designated solid hazardous waste container.

  • Avoid generating dust.[17][18] Do not grind or apply mechanical stress to the solid material.

Step 2: Decontamination of Reusable Labware

  • Initial Rinse: Rinse contaminated glassware (beakers, flasks) with a minimal amount of a suitable organic solvent (e.g., acetone or methanol) to dissolve any residue. Collect this solvent rinse in the designated liquid hazardous waste container.

  • Secondary Wash: Wash the rinsed glassware with soap and water.[5]

  • Final Rinse: Perform a final rinse with deionized water.

  • Verification: For critical applications, a final solvent rinse followed by analytical confirmation (e.g., HPLC) may be required to ensure complete decontamination.

Step 3: Final Packaging and Disposal Request

  • Securely close the hazardous waste container. Do not overfill.

  • Wipe the exterior of the container clean.

  • Move the container to your institution's designated hazardous waste pickup location.

  • Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup. Provide them with a full and accurate description of the waste.

Step 4: Documentation

  • Maintain a detailed log of all hazardous waste generated, including the chemical name, quantity, and date of disposal. This is a critical component of laboratory safety and regulatory compliance.

Emergency Response Protocols

A. Accidental Spill:

  • Alert & Evacuate: Immediately alert personnel in the vicinity. If the spill is large, evacuate the area.

  • Control Ignition Sources: If flammable solvents are involved, eliminate all potential ignition sources.

  • Containment: Wearing appropriate PPE, contain the spill using a non-combustible absorbent material like sand, vermiculite, or a commercial spill kit.[5] Do not use combustible materials like paper towels for the initial cleanup of the pure compound.

  • Collection: Carefully sweep or scoop the absorbed material into the designated solid hazardous waste container.

  • Decontamination: Decontaminate the spill area thoroughly with soap and water.[5]

  • Report: Report the incident to your laboratory supervisor and EHS office.

B. Personnel Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][17]

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[8][9]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[8][19]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8][20]

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing tris(3-methyl-4-nitrophenyl) phosphate waste from generation to final disposal.

G start Waste Generation (Tris(3-methyl-4-nitrophenyl) phosphate) ppe Step 1: Don Appropriate PPE (Fume Hood, Goggles, Face Shield, Lab Coat, Gloves) start->ppe waste_type Step 2: Identify Waste Type ppe->waste_type solid Pure Compound or Contaminated Solids waste_type->solid Solid liquid Contaminated Solvents or Rinsate waste_type->liquid Liquid glassware Contaminated Glassware waste_type->glassware Glassware collect_solid Step 3a: Place in Labeled 'Solid Hazardous Waste' Container solid->collect_solid collect_liquid Step 3b: Pour into Labeled 'Liquid Hazardous Waste' (Non-Halogenated) Container liquid->collect_liquid decon_glass Step 3c: Triple Rinse (Solvent -> Soap/Water -> DI Water) glassware->decon_glass storage Step 4: Secure Container and Store in Satellite Accumulation Area collect_solid->storage collect_liquid->storage collect_rinsate Collect solvent rinsate in liquid waste container decon_glass->collect_rinsate collect_rinsate->collect_liquid contact_ehs Step 5: Contact EHS Office for Waste Pickup storage->contact_ehs disposal Step 6: Professional Disposal via High-Temperature Incineration contact_ehs->disposal

Caption: Disposal workflow for tris(3-methyl-4-nitrophenyl) phosphate.

References

  • Global Substance Registration System (GSRS). (n.d.). TRIS(3-METHYL-4-NITROPHENYL) PHOSPHATE. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1974). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]

  • Inxight Drugs. (n.d.). TRIS(3-METHYL-4-NITROPHENYL) PHOSPHATE. Retrieved from [Link]

  • NSW Health. (2024). Organophosphate/Carbamate Exposure - Management. Retrieved from [Link]

  • PubChemLite. (n.d.). Tris(3-methyl-4-nitrophenyl) phosphate (C21H18N3O10P). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2019). Field Equipment Cleaning and Decontamination at the FEC. Retrieved from [Link]

  • OKS. (n.d.). OKS 354 - SAFETY DATA SHEET. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvolysis of Tris-p-nitrophenyl-phosphate in aqueous and reverse micelles. Retrieved from [Link]

  • Case Western Reserve University. (2019). Policy on Laboratory use of Explosive and High Energy Materials. Retrieved from [Link]

  • ACTenviro. (2021). 6 Safety Practices for Highly Hazardous Lab Chemicals. Retrieved from [Link]

  • Loba Chemie. (n.d.). 4-NITROPHENYL PHOSPHATE DISODIUM SALT HEXAHYDRATE AR Safety Data Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2018). Development Document for Interim Final Effluent Guidelines & Prop New Source Perf Stds for Explosives Mfg Category. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8330B (SW-846): Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • ChemistryTalk. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste: Guidelines and Regulations, Federal Register Notice. Retrieved from [Link]

  • University of Nottingham. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Requirements for Pesticide Disposal. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Organophosphate Insecticides. Retrieved from [Link]

  • Danish Environmental Protection Agency. (n.d.). Tris(methylphenyl)phosphate (TMPP), CAS no. 1330-78-5. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report. Retrieved from [Link]

  • Organisation for Economic Co-operation and Development. (n.d.). SIDS Initial Assessment Report for 3-Methyl-4-nitrophenol. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling tris(3-methyl-4-nitrophenyl) phosphate

As a Senior Application Scientist, I approach the handling of complex organophosphates not just as a regulatory requirement, but as a critical component of experimental integrity and personnel safety. Tris(3-methyl-4-nit...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of complex organophosphates not just as a regulatory requirement, but as a critical component of experimental integrity and personnel safety. Tris(3-methyl-4-nitrophenyl) phosphate is a highly specialized nitroaromatic organophosphate ester. Handling this compound requires a deep understanding of its physicochemical properties to prevent systemic exposure and environmental contamination.

This guide provides a self-validating, mechanistic approach to the safe handling, operational application, and disposal of Tris(3-methyl-4-nitrophenyl) phosphate.

Chemical Profile & Quantitative Data

Understanding the physical and chemical properties of a compound is the first step in risk mitigation. The quantitative data below dictates our operational constraints.

PropertyValueOperational Implication
Chemical Name Tris(3-methyl-4-nitrophenyl) phosphateIdentifies the dual-toxophore structure (nitroaromatic + organophosphate).
CAS Number 68527-98-0Essential for accurate SDS tracking and waste segregation[1].
Molecular Formula C21H18N3O10PHigh molecular weight indicates it presents as a solid/powder.
Molecular Weight 503.36 g/mol Prone to static cling and aerosolization during weighing procedures[2].
LogP 4.99Highly lipophilic; presents an extreme risk for rapid dermal absorption[2].

Mechanistic Toxicology & Risk Assessment

The hazard profile of Tris(3-methyl-4-nitrophenyl) phosphate is synergistic. Its high lipophilicity (LogP of 4.99) allows it to rapidly partition through lipid bilayers, meaning standard single-layer laboratory gloves offer insufficient protection against systemic dermal absorption[2].

Once absorbed, the molecule presents two distinct toxicological pathways:

  • Nitroaromatic Reduction: The nitro groups undergo hepatic metabolism, generating reactive oxygen species (ROS) that can oxidize hemoglobin, leading to methemoglobinemia and cellular hypoxia.

  • Organophosphate Backbone: While aryl phosphates are generally less potent than alkyl phosphates, the central phosphate ester retains the potential to interact with and inhibit acetylcholinesterase (AChE), posing a risk of neurological toxicity.

ToxicityPathway A Tris(3-methyl-4-nitrophenyl) phosphate Exposure B High Lipophilicity (LogP 4.99) Rapid Systemic Absorption A->B C Nitroaromatic Reduction (Hepatic Metabolism) B->C E Organophosphate Backbone (AChE Interaction) B->E D Oxidative Stress & Methemoglobinemia C->D F Cellular Toxicity & Systemic Hazard D->F E->F

Mechanistic toxicity pathway of Tris(3-methyl-4-nitrophenyl) phosphate upon exposure.

Required Personal Protective Equipment (PPE) Matrix

Because of the compound's specific physicochemical properties, standard laboratory PPE is inadequate. The following upgraded matrix is required for all handling procedures.

PPE CategoryRequired SpecificationMechanistic Justification
Gloves Double-layered Nitrile (Inner: 4 mil, Outer: 8 mil extended cuff)The LogP of 4.99 drives rapid permeation through standard latex. Double-gloving ensures a physical barrier against breakthrough.
Eye/Face Z87+ Splash Goggles & Full Face ShieldPrevents ocular exposure to micro-particulates during powder transfer and protects against solvent splashes.
Body Tyvek® Polymeric Suit or Chemical-Resistant ApronStandard cotton lab coats absorb lipophilic dust. A polymeric barrier prevents the chemical from reaching the skin.
Respiratory N95/P100 Particulate RespiratorMitigates the inhalation of aerosolized powder, which frequently occurs due to static charge during the weighing of high-MW solids.

Operational Workflow & Experimental Protocol

To ensure absolute safety, this protocol is designed as a self-validating system . At each critical juncture, a verification step is required to confirm that the environment remains uncontaminated and the experiment is proceeding safely.

HandlingWorkflow S1 1. PPE Donning (Double Nitrile, Tyvek) S2 2. Engineering Controls (Fume Hood Setup) S1->S2 S3 3. Weighing & Solubilization (Anti-static, Closed System) S2->S3 S4 4. Experimental Application (Positive Displacement) S3->S4 S5 5. Base Hydrolysis (10% NaOH Decontamination) S4->S5 S6 6. Waste Disposal (Segregated OP Waste) S5->S6

Step-by-step operational workflow for handling Tris(3-methyl-4-nitrophenyl) phosphate.
Step-by-Step Methodology:

Step 1: Pre-Operational Setup & Engineering Controls

  • Action: Clear the Chemical Fume Hood of all non-essential items to prevent turbulence. Line the work surface with a disposable, plastic-backed absorbent bench pad.

  • Validation Check: Verify the hood's digital monitor is actively reading a face velocity between 80–100 feet per minute (fpm). Do not proceed if the alarm is active.

Step 2: Weighing and Solubilization

  • Action: Use an anti-static zero-stat gun on the weighing spatula and the receiving vessel to minimize powder aerosolization. Weigh the compound directly into a pre-tared, sealable glass vial rather than an open weigh boat. Add your organic solvent (e.g., Acetonitrile, as the compound is highly compatible with RP-HPLC mobile phases[2]) directly to the vial inside the hood.

  • Validation Check: Visually confirm complete dissolution. The solution must be entirely clear. Any residual cloudiness indicates undissolved particulate matter that poses a latent exposure hazard.

Step 3: Transfer and Application

  • Action: Utilize positive-displacement pipettes for transferring the solubilized compound.

  • Causality: Positive-displacement pipettes prevent aerosol generation and ensure volumetric accuracy when handling volatile organic solvents, preventing pressure build-up and accidental dripping.

Spill Response & Chemical Decontamination

Organophosphate esters are highly susceptible to alkaline hydrolysis. In the event of a spill or during routine post-experimental cleanup, base hydrolysis is the scientifically sound method for decontamination.

  • Mechanism of Decontamination: Applying a strong base causes the hydroxide ion to nucleophilically attack the electrophilic phosphorus atom. This cleaves the ester bond, permanently neutralizing the organophosphate toxophore.

  • Decontamination Protocol: Treat all contaminated surfaces, spatulas, and empty vials with a 10% Sodium Hydroxide (NaOH) solution or a commercial base-bath solution. Allow a minimum contact time of 30 minutes.

  • Validation Check: Use a pH test strip on the decontamination wash liquid. The pH must remain >10 throughout the 30-minute hydrolysis period. If the pH drops, apply additional NaOH.

Waste Disposal Plan

Improper disposal of nitroaromatic organophosphates can lead to severe environmental toxicity.

  • Segregation: Never mix this compound with general organic or aqueous waste.

  • Labeling: Waste containers must be explicitly labeled as "Toxic Organophosphate/Nitroaromatic Waste - Contains Tris(3-methyl-4-nitrophenyl) phosphate."

  • Containment: Store waste in high-density polyethylene (HDPE) containers kept within a secondary containment bin to prevent catastrophic failure and environmental release.

References

  • SIELC Technologies. "Phenol, 3-methyl-4-nitro-, phosphate (3:1) (ester) | SIELC Technologies". Source: sielc.com. URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tris(3-methyl-4-nitrophenyl) phosphate
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tris(3-methyl-4-nitrophenyl) phosphate
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